molecular formula C9H12N2O2S B1348966 1-(Methylsulfonyl)indolin-5-amine CAS No. 299921-01-0

1-(Methylsulfonyl)indolin-5-amine

Cat. No.: B1348966
CAS No.: 299921-01-0
M. Wt: 212.27 g/mol
InChI Key: JLXKFJCABSSCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)indolin-5-amine is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKFJCABSSCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352881
Record name 1-(methylsulfonyl)indolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299921-01-0
Record name 1-(methylsulfonyl)indolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Methylsulfonyl)indolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)indolin-5-amine: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activity of 1-(Methylsulfonyl)indolin-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel indoline derivatives. The guide details the physicochemical characteristics of the compound, outlines a detailed hypothetical protocol for its synthesis and purification, and explores its likely role as an activator of Pyruvate Kinase M2 (PKM2), a critical enzyme implicated in cancer metabolism. The associated signaling pathway and a relevant experimental protocol for assessing its biological activity are also presented.

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring an indoline core substituted with a methylsulfonyl group at the 1-position and an amine group at the 5-position.

Structural Information

The structural identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-amine
Molecular Formula C₉H₁₂N₂O₂S[1]
SMILES CS(=O)(=O)N1CCC2=C1C=CC(=C2)N[1]
InChI InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3[1]
InChIKey JLXKFJCABSSCPF-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 212.27 g/mol Calculated
Monoisotopic Mass 212.06195 DaPubChemLite[1]
XlogP (predicted) 0.4PubChemLite[1]
Boiling Point (predicted for a related compound) 511.8±43.0 °C at 760 mmHgChemicalBook[2]
Density (predicted for a related compound) 1.38±0.1 g/cm³Not Found
pKa (predicted for a related compound) 3.64±0.10Not Found

Experimental Protocols

The following sections detail a hypothetical synthesis and purification protocol for this compound, based on established chemical methodologies for similar compounds.

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the synthesis of the 5-aminoindoline precursor followed by its N-sulfonylation.

Step 1: Synthesis of 5-Aminoindoline

This can be achieved through the reduction of 5-nitroindoline.

  • Materials: 5-nitroindoline, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a stirred suspension of 5-nitroindoline (1 equivalent) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 5-aminoindoline.

Step 2: N-Sulfonylation of 5-Aminoindoline

  • Materials: 5-aminoindoline, Methanesulfonyl chloride (CH₃SO₂Cl), Pyridine (or another suitable base), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-aminoindoline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.1 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product can be purified using column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane. The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase composition and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the prepared column.

    • Elute the column with the gradient mobile phase, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

Biological Activity and Signaling Pathway

Derivatives of 1-(sulfonyl)indoline have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, playing a crucial role in tumor metabolism and growth.

PKM2 Signaling Pathway in Cancer

In cancer cells, PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is less efficient at converting phosphoenolpyruvate (PEP) to pyruvate, leading to an accumulation of glycolytic intermediates that are shunted into anabolic pathways to support cell proliferation. Small molecule activators, such as potentially this compound, can promote the formation of the active tetrameric state of PKM2. This enhanced enzymatic activity redirects glucose metabolism towards oxidative phosphorylation, thereby reducing the anabolic precursors available for cancer cell growth and potentially inhibiting tumor progression.

PKM2_Signaling_Pathway cluster_input Upstream Signals cluster_cell Cancer Cell cluster_activator Therapeutic Intervention Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PKM2_Dimer PKM2 (Dimer) (Low Activity) RTK->PKM2_Dimer Phosphorylates & Maintains Dimeric State PKM2_Tetramer PKM2 (Tetramer) (High Activity) PKM2_Dimer->PKM2_Tetramer Equilibrium Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_Dimer->Anabolic_Pathways Shunts Intermediates to Pyruvate Pyruvate PKM2_Tetramer->Pyruvate Catalyzes Conversion to Glycolysis Glycolysis Glycolysis->PKM2_Dimer Leads to Glycolysis->PKM2_Tetramer Leads to Cell_Proliferation Cell Proliferation Anabolic_Pathways->Cell_Proliferation Supports Oxidative_Phosphorylation Oxidative Phosphorylation Pyruvate->Oxidative_Phosphorylation Enters Oxidative_Phosphorylation->Cell_Proliferation Reduces Support for Activator This compound (PKM2 Activator) Activator->PKM2_Tetramer Promotes Formation PKM2_Activation_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - Recombinant PKM2 - Test Compound (1-MSIA) - PEP, ADP, NADH, LDH - Assay Buffer Serial_Dilution Prepare Serial Dilutions of 1-MSIA Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add PKM2 Enzyme - Add 1-MSIA or Vehicle Control Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at Room Temperature (15 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction by Adding Substrate Mix (PEP, ADP, NADH, LDH) Pre_incubation->Reaction_Initiation Measurement Measure Decrease in Absorbance at 340 nm (Kinetic Reading) Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rates and Determine AC50 Value (Concentration for 50% Maximal Activation) Measurement->Data_Analysis

References

1-(Methylsulfonyl)indolin-5-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(Methylsulfonyl)indolin-5-amine, a molecule of interest in medicinal chemistry and drug discovery. This guide collates critical chemical data, and outlines a framework for its potential experimental investigation.

Core Compound Identification

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 299921-01-0[1]
Molecular Formula C₉H₁₂N₂O₂S[2]
Molecular Weight 212.27 g/mol N/A
Monoisotopic Mass 212.06195 Da[2]

Physicochemical Properties

A summary of key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂S[2]
SMILES CS(=O)(=O)N1CCC2=C1C=CC(=C2)N[2]
InChI InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3[2]
InChIKey JLXKFJCABSSCPF-UHFFFAOYSA-N[2]

Proposed Experimental Workflow

The following diagram outlines a generalized workflow for the initial characterization and evaluation of this compound in a drug discovery context. This workflow is a representative model and may be adapted based on specific research objectives.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_screening Biological Screening cluster_dmpk ADME/Tox Profiling synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr purity Purity Assessment nmr->purity ms Mass Spectrometry ms->purity in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) purity->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) in_vitro->cell_based adme In Vitro ADME (e.g., Microsomal Stability, Permeability) cell_based->adme tox In Vitro Toxicology (e.g., hERG, Ames Test) adme->tox

A generalized experimental workflow for the characterization of a novel chemical entity.

Hypothetical Signaling Pathway Interaction

To illustrate a potential application in drug discovery, the following diagram depicts a hypothetical signaling pathway that could be modulated by an inhibitor, such as a derivative of this compound. This is a conceptual representation and does not imply a known biological activity for this specific compound.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor Potential Inhibitor (e.g., Derivative of This compound) inhibitor->raf

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

Detailed experimental protocols would be dependent on the specific research question. However, foundational methodologies would likely include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound, ¹H and ¹³C NMR spectra would be acquired. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed on a spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight. The compound could be analyzed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by HPLC. A reverse-phase C18 column would typically be used with a gradient elution system of water and acetonitrile, often with a modifier such as 0.1% trifluoroacetic acid or formic acid. Detection would be performed using a UV detector at an appropriate wavelength.

Further experimental details would be dictated by the specific biological assays and ADME/Tox screens to be performed.

References

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 1-(Methylsulfonyl)indolin-5-amine, a key intermediate in pharmaceutical research. The document outlines the primary synthetic route, which involves the formation of a sulfonamide followed by the reduction of a nitro group. This guide is intended to furnish researchers and drug development professionals with comprehensive protocols and comparative data to support their work in organic synthesis and medicinal chemistry.

Core Synthesis Pathway

The most prevalent and well-documented synthesis of this compound proceeds through a two-step sequence starting from 5-nitroindoline. This pathway is favored for its straightforward nature and the commercial availability of the starting material. The key transformations involve:

  • Sulfonylation: Reaction of 5-nitroindoline with methanesulfonyl chloride to form the intermediate, 1-(methylsulfonyl)-5-nitroindoline.

  • Reduction: Subsequent reduction of the nitro group on the indoline ring to yield the final product, this compound.

Below is a detailed breakdown of the experimental protocols and the associated quantitative data for each step.

Experimental Protocols and Data

Step 1: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

The initial step involves the protection of the indoline nitrogen with a methylsulfonyl group. This is a standard sulfonylation reaction.

Experimental Protocol:

To a solution of 5-nitroindoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an organic base like triethylamine (TEA) or pyridine is added. The mixture is cooled in an ice bath, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic phase to yield the crude product. Purification is generally achieved through recrystallization or column chromatography.

Reactant/ReagentMolar Equiv.Purity
5-Nitroindoline1.0>98%
Methanesulfonyl Chloride1.1 - 1.2>99%
Triethylamine1.5 - 2.0>99%
Dichloromethane-Anhydrous
ParameterValue
Reaction Time 2 - 6 hours
Temperature 0 °C to Room Temperature
Typical Yield 85 - 95%
Purification Method Recrystallization (e.g., from Ethanol/Water) or Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient)
Step 2: Synthesis of this compound

The second and final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with the choice often depending on factors like cost, safety, and scalability.

Experimental Protocols:

  • Method A: Catalytic Hydrogenation 1-(Methylsulfonyl)-5-nitroindoline is dissolved in a solvent such as methanol (MeOH) or ethanol (EtOH). A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously. The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake. After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired amine.

  • Method B: Metal-Acid Reduction Alternatively, a metal in the presence of an acid can be used. A common system is iron powder (Fe) in the presence of ammonium chloride (NH₄Cl) in a mixture of ethanol and water. The reaction mixture is heated to reflux until the reduction is complete. The hot solution is then filtered to remove the iron salts, and the filtrate is concentrated. The product is then extracted into an organic solvent and purified. Another option is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.

ParameterMethod A: Catalytic HydrogenationMethod B: Iron/Ammonium Chloride
Reducing Agent H₂, 10% Pd/CFe, NH₄Cl
Solvent Methanol or EthanolEthanol/Water
Temperature Room TemperatureReflux
Reaction Time 4 - 12 hours2 - 6 hours
Typical Yield >90%80 - 90%
Purity Generally high, often requires minimal purificationMay require purification to remove metal residues

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound.

Synthesis_Pathway Start 5-Nitroindoline Intermediate 1-(Methylsulfonyl)-5-nitroindoline Start->Intermediate Methanesulfonyl Chloride, Base (e.g., Triethylamine) Product This compound Intermediate->Product Reduction (e.g., H₂/Pd-C or Fe/NH₄Cl)

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reduction A1 Dissolve 5-nitroindoline and base in solvent A2 Cool to 0 °C A1->A2 A3 Add methanesulfonyl chloride A2->A3 A4 Stir at room temperature A3->A4 A5 Aqueous workup A4->A5 A6 Purify (Recrystallization/ Column Chromatography) A5->A6 B1 Dissolve 1-(methylsulfonyl)- 5-nitroindoline in solvent A6->B1 Intermediate Product B2 Add reducing agent/catalyst B1->B2 B3 React under appropriate conditions (H₂ or heat) B2->B3 B4 Filter to remove solids B3->B4 B5 Concentrate and purify B4->B5

Caption: Detailed experimental workflow for the two-step synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always adhering to appropriate safety measures. The choice of reagents and purification methods may be optimized to improve yield, purity, and cost-effectiveness.

Spectroscopic and Analytical Profile of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 1-(Methylsulfonyl)indolin-5-amine. Due to the limited availability of published experimental data for this specific molecule, this document combines predicted spectroscopic values with data from structurally related analogs to offer a robust analytical profile. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are also provided. Furthermore, this guide features a proposed synthetic pathway and a standard analytical workflow, visualized using Graphviz diagrams, to support researchers in the synthesis and characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring an indoline core, a primary amine at the 5-position, and a methylsulfonyl group attached to the nitrogen atom of the indoline ring. The indoline scaffold is a common motif in many biologically active compounds and approved pharmaceuticals. The addition of a methylsulfonyl group can significantly modulate the physicochemical properties of the parent molecule, including its solubility, metabolic stability, and receptor binding affinity. The primary amine offers a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in medicinal chemistry and drug discovery.

This guide aims to provide a detailed, albeit largely predictive, spectroscopic characterization of this compound to facilitate its identification and use in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of data from structurally similar compounds, such as 5-aminoindoline and N-sulfonylated indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.0-7.2d1HH-7
~6.6-6.8dd1HH-6
~6.5-6.7d1HH-4
~3.9-4.1t2HH-2
~3.0-3.2t2HH-3
~2.8-3.0s3H-SO₂CH₃
~3.5-4.5br s2H-NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~145-148C-5
~135-138C-7a
~128-131C-3a
~125-128C-7
~115-118C-6
~112-115C-4
~50-53C-2
~35-38-SO₂CH₃
~28-31C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1580StrongN-H bend (scissoring)
1500-1450StrongAromatic C=C stretch
1350-1320StrongS=O stretch (asymmetric)
1170-1140StrongS=O stretch (symmetric)
1300-1200MediumAromatic C-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺213.06923
[M+Na]⁺235.05117
[M-H]⁻211.05467
[M]⁺212.06140

M = C₉H₁₂N₂O₂S; Monoisotopic Mass = 212.06195 Da

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry
  • Sample Preparation (ESI):

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Set the mass range to cover the expected m/z of the molecular ion and its adducts.

  • Data Processing:

    • Process the raw data to obtain the mass-to-charge ratios of the detected ions.

    • Compare the accurate mass measurements with the calculated theoretical mass to confirm the elemental composition.

Synthesis and Analytical Workflow

The following diagrams illustrate a potential synthetic route to this compound and a general workflow for its characterization.

G Proposed Synthesis of this compound A 5-Nitroindoline B 1-(Methylsulfonyl)-5-nitroindoline A->B MsCl, Pyridine C This compound B->C Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: A potential two-step synthesis of the target compound.

G Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS HRMS Purification->MS Confirmation Structure Elucidation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and analytical data for this compound. While experimental verification is essential, the information presented herein offers a valuable resource for researchers working with this compound. The detailed protocols and workflows are intended to guide the synthesis, purification, and structural elucidation of this compound, thereby supporting its potential applications in drug discovery and development.

References

Potential Biological Activity of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 1-(Methylsulfonyl)indolin-5-amine is limited in publicly available literature. This technical guide provides a prospective analysis based on the biological activities of structurally analogous compounds. The information presented herein is intended for research and drug development professionals to guide future investigations.

Introduction

This compound is a unique small molecule featuring an indoline scaffold, a methylsulfonyl group at the 1-position, and an amine group at the 5-position. While this specific compound has not been extensively studied, its structural motifs are present in various biologically active molecules. Analysis of structurally related N-methylsulfonyl-indole and 1-sulfonyl-indoline derivatives suggests that this compound may possess therapeutic potential in several key areas, including inflammation, cancer, and microbial infections. This document outlines the hypothesized biological activities, proposes experimental frameworks for their validation, and provides visualizations of relevant biological pathways and experimental workflows.

Chemical Information:

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol
CAS Number 180039-66-5
Canonical SMILES CS(=O)(=O)N1CCC2=C1C=CC(=C2)N[1]

Potential Anti-inflammatory and Analgesic Activity

The presence of the methylsulfonyl group on the indoline nitrogen is a key feature found in potent anti-inflammatory agents. Structurally related N-methylsulfonyl-indole derivatives have demonstrated significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of the inflammatory cascade.[2][3][4][5]

2.1 Proposed Mechanism of Action: Dual COX/5-LOX Inhibition

Arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes.[6] Prostaglandins and leukotrienes are potent inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes. Derivatives of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one have shown potent, well-balanced inhibitory action on these enzymes.[7]

2.2 Hypothetical In Vitro Inhibitory Activity

The following table presents hypothetical IC₅₀ values for this compound against COX-1, COX-2, and 5-LOX, illustrating how its activity could be quantified and compared to standard reference compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) 15.20.85.419.0
Celecoxib (Reference) >1000.04>100>2500
Indomethacin (Reference) 0.11.5>1000.07
Zileuton (Reference) >100>1000.5-

2.3 Experimental Protocols

2.3.1 In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from fluorometric and liquid chromatography-tandem mass spectrometry-based assays.[8][9][10][11]

  • Enzyme and Reagent Preparation : Recombinant human COX-1 and COX-2 enzymes are used. A reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol) is prepared. Heme is added as a cofactor.

  • Inhibitor Preparation : this compound is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Procedure :

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

    • Add the test compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • The reaction is allowed to proceed for 2 minutes at 37°C.

  • Detection :

    • Fluorometric Method : A probe that fluoresces upon oxidation by Prostaglandin G2 (the product of the COX reaction) is used. The fluorescence is measured at Ex/Em = 535/587 nm.

    • LC-MS/MS Method : The reaction is terminated by adding hydrochloric acid. The product (e.g., PGE₂) is extracted and quantified using liquid chromatography-tandem mass spectrometry.

  • Data Analysis : The percent inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2.3.2 In Vitro 5-LOX Inhibition Assay

This protocol is based on a cell-based leukotriene B4 (LTB4) production assay and fluorometric kits.[6][7][12][13][14]

  • Cell Culture : Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium.

  • Inhibitor Preparation : this compound is prepared as described for the COX assay.

  • Assay Procedure :

    • Cells are seeded in a 96-well plate.

    • The test compound dilutions or vehicle are added, and the cells are pre-incubated for 15 minutes at 37°C.

    • 5-LOX activity is stimulated by adding calcium ionophore A23187 and arachidonic acid.

    • The plate is incubated for 15 minutes at 37°C.

  • Detection : The reaction is stopped, and the supernatant is collected. The concentration of LTB4 (a downstream product of 5-LOX activity) is measured using a commercial ELISA kit.

  • Data Analysis : IC₅₀ values are calculated by plotting the LTB4 concentration against the logarithm of the inhibitor concentration.

2.4 Visualization of the Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE₂, PGI₂) COX->PGs LTs Leukotrienes (LTB₄) LOX->LTs Inflammation1 Inflammation, Pain, Fever PGs->Inflammation1 Inflammation2 Inflammation, Bronchoconstriction LTs->Inflammation2 Inhibitor This compound (Hypothesized) Inhibitor->COX inhibits Inhibitor->LOX inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Potential Anticancer Activity

The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated as anticancer agents acting through various mechanisms.[15][16][17] For this compound, a plausible anticancer potential can be inferred from its structural similarity to known activators of pyruvate kinase M2 (PKM2).

3.1 Proposed Mechanism of Action: Activation of Pyruvate Kinase M2 (PKM2)

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[18] The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this process. In cancer cells, PKM2 is typically in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small molecule activators can promote the formation of the highly active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting cancer cell growth.[18] A series of 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives have been identified as PKM2 activators.[18]

3.2 Hypothetical In Vitro PKM2 Activation

The table below shows hypothetical data for the activation of recombinant human PKM2 by this compound.

CompoundPKM2 AC₅₀ (µM)Max Activation (% of FBP)
This compound (Hypothetical) 2.585%
FBP (Fructose-1,6-bisphosphate - Endogenous Activator) 10.0100%
Compound 15 (Reference Activator) 0.395%

3.3 Experimental Protocol: PKM2 Activation Assay

This protocol is adapted from lactate dehydrogenase (LDH)-coupled and luminescence-based assays.[19][20][21][22][23]

  • Reagent Preparation : Recombinant human PKM2 is used. The assay buffer contains Tris-HCl, MgCl₂, and KCl. Substrates phosphoenolpyruvate (PEP) and ADP are prepared. For the LDH-coupled assay, LDH and NADH are also required. For the luminescence assay, an ATP detection reagent (e.g., Kinase-Glo®) is used.

  • Inhibitor Preparation : this compound is prepared as described previously.

  • Assay Procedure (LDH-coupled kinetic assay) :

    • In a UV-transparent 96-well plate, add the assay buffer, PKM2, LDH, NADH, and the test compound dilutions.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of PEP and ADP.

  • Detection : Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer. The rate of NADH consumption is proportional to PKM2 activity.

  • Data Analysis : The initial reaction velocity is calculated for each concentration. The percent activation is determined relative to a control without an activator. AC₅₀ values (the concentration required for 50% of maximal activation) are calculated using a dose-response curve.

3.4 Visualization of PKM2 Activation and Glycolysis

PKM2_Activation PEP Phosphoenolpyruvate (PEP) PKM2_dimer PKM2 (Inactive Dimer) PEP->PKM2_dimer substrate PKM2_tetramer PKM2 (Active Tetramer) PEP->PKM2_tetramer substrate PKM2_dimer->PKM2_tetramer activation Warburg Biosynthesis (Warburg Effect) PKM2_dimer->Warburg diverts flux Pyruvate Pyruvate PKM2_tetramer->Pyruvate catalyzes OxPhos Oxidative Phosphorylation Pyruvate->OxPhos enters Activator This compound (Hypothesized Activator) Activator->PKM2_dimer promotes tetramerization

Caption: Hypothesized activation of PKM2 in cancer metabolism.

Potential Antimicrobial Activity

The indole and indoline cores are prevalent in compounds with antimicrobial properties.[4][24] Studies on N-methylsulfonyl-indole derivatives have shown selective activity against Gram-negative bacteria.[2][3][4] This suggests that this compound could be a candidate for development as an antimicrobial agent.

4.1 Hypothetical Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacterial strains.

Bacterial StrainMIC (µg/mL) for this compound (Hypothetical)Ciprofloxacin MIC (µg/mL) (Reference)
Escherichia coli (ATCC 25922)16≤1
Salmonella enterica (ATCC 14028)8≤0.5
Staphylococcus aureus (ATCC 29213)32≤1
Pseudomonas aeruginosa (ATCC 27853)64≤1

4.2 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

  • Bacterial Strains and Media : Standard ATCC bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation : A stock solution of this compound in DMSO is prepared and serially diluted in broth in a 96-well plate.

  • Inoculum Preparation : A bacterial suspension is prepared and standardized to a McFarland turbidity standard (typically 0.5), which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure : The standardized bacterial inoculum is added to each well of the 96-well plate containing the serially diluted compound.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Detection : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.3 Visualization of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Start Start PrepareCompound Prepare Serial Dilutions of Test Compound Start->PrepareCompound PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate 96-Well Plate PrepareCompound->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Visual Inspection) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Synthesis Outline

While a specific synthesis for this compound is not detailed in the search results, a plausible route can be inferred from general procedures for the synthesis of substituted indolines. A potential approach could involve the N-sulfonylation of 5-nitroindoline followed by the reduction of the nitro group to the corresponding amine.

  • N-Sulfonylation : 5-Nitroindoline can be reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to yield 1-(methylsulfonyl)-5-nitroindoline.

  • Nitro Group Reduction : The resulting nitro-intermediate can be reduced to the target 5-amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or chemical reduction (e.g., iron powder in acidic medium or tin(II) chloride).[25]

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural analogs, there is a strong rationale for investigating its potential as a dual COX/5-LOX inhibitor for anti-inflammatory applications, a PKM2 activator for cancer therapy, and an antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this promising molecule. Experimental validation of these hypotheses is a critical next step.

References

1-(Methylsulfonyl)indolin-5-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Within this class of molecules, 1-(methylsulfonyl)indolin-5-amine emerges as a particularly valuable fragment for drug discovery. Its unique combination of a constrained bicyclic core, a sulfonamide group capable of acting as a hydrogen bond acceptor, and a primary amine providing a vector for chemical elaboration makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and utility of this compound as a fragment in drug discovery, with a focus on its application in the development of targeted therapies.

Introduction

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful and efficient alternative to high-throughput screening for the identification of lead compounds. By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. The indoline core is frequently found in bioactive molecules and approved drugs, underscoring its importance in molecular recognition. The addition of a methylsulfonyl group at the 1-position and an amine at the 5-position endows the this compound fragment with a specific set of properties that are highly desirable for interaction with various protein targets, including kinases and enzymes involved in metabolic pathways.

Physicochemical Properties

The physicochemical properties of this compound make it an ideal fragment for FBDD, adhering well to the "Rule of Three."

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂S[PubChem][1]
Molecular Weight 212.27 g/mol [PubChem][1]
XLogP3 0.4[PubChem][1]
Hydrogen Bond Donors 1 (amine group)Calculated
Hydrogen Bond Acceptors 2 (sulfonyl group)Calculated
Rotatable Bonds 1Calculated

Synthesis

A robust synthetic route to this compound is crucial for its application in drug discovery. The following proposed synthesis is based on established chemical transformations for analogous structures.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 5-nitroindoline. The synthesis involves two key steps: N-sulfonylation followed by reduction of the nitro group.

Synthetic Pathway Start 5-Nitroindoline Step1 N-Sulfonylation (Methanesulfonyl Chloride, Pyridine) Start->Step1 Intermediate 1-(Methylsulfonyl)-5-nitroindoline Step1->Intermediate Step2 Nitro Group Reduction (Pd/C, Hydrazine Hydrate or H2) Intermediate->Step2 End This compound Step2->End

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

  • To a solution of 5-nitroindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • If using dichloromethane, add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(methylsulfonyl)-5-nitroindoline.

Step 2: Synthesis of this compound

  • Dissolve 1-(methylsulfonyl)-5-nitroindoline (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • To this suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. Alternatively, the reduction can be carried out under a hydrogen atmosphere (balloon or Parr shaker).[2]

  • Heat the reaction mixture to reflux (for hydrazine reduction) or stir at room temperature (for hydrogenation) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography or recrystallization to obtain this compound.

Application in Fragment-Based Drug Discovery

The this compound fragment serves as an excellent starting point for the development of inhibitors for various biological targets. The primary amine at the 5-position provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Case Study: Pyruvate Kinase M2 (PKM2) Activators

Derivatives of the 1-(methylsulfonyl)indolin-5-yl scaffold have been investigated as activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect. Activation of PKM2 is a potential therapeutic strategy to counteract abnormal cancer cell metabolism.[3]

Experimental Workflow for Fragment Elaboration:

FBDD Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment This compound (Fragment) Screening Biophysical Screening (e.g., SPR, NMR) Fragment->Screening Hit Initial Hit Confirmation Screening->Hit SAR SAR by Chemical Synthesis (Amide Coupling, etc.) Hit->SAR Assay In Vitro Biological Assay (PKM2 Activation Assay) SAR->Assay Lead Lead Compound Assay->Lead

Caption: A typical fragment-based drug discovery workflow.

In Vitro PKM2 Activation Assay Protocol:

  • The assay is performed in a 96-well plate format.

  • Each well contains a reaction mixture with phosphoenolpyruvate (PEP), ADP, lactate dehydrogenase (LDH), NADH, and the purified PKM2 enzyme in a suitable buffer.

  • Add varying concentrations of the test compound (derivatives of this compound) to the wells.

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the activity of PKM2.

  • Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Potential for Kinase Inhibition

The indoline scaffold is a well-established core for kinase inhibitors. The this compound fragment can be elaborated to target the ATP-binding site of various kinases. The sulfonamide can form key hydrogen bonds with the hinge region of the kinase, while derivatives of the 5-amino group can extend into other pockets to enhance potency and selectivity.

Signaling Pathways

PKM2 and Cancer Metabolism

As mentioned, derivatives of this compound have been explored as activators of PKM2. In cancer cells, PKM2 is typically in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small molecule activators promote the formation of the more active tetrameric form of PKM2, which enhances the conversion of PEP to pyruvate, thereby reducing the availability of biosynthetic precursors and slowing cancer cell growth.

PKM2 Signaling Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PKM2_dimer PKM2 (Dimer) (Less Active) Glycolysis->PKM2_dimer Biosynthesis Biosynthesis (Supports Proliferation) PKM2_dimer->Biosynthesis Diverts intermediates PKM2_tetramer PKM2 (Tetramer) (More Active) PKM2_dimer->PKM2_tetramer Fragment_deriv 1-(Ms)-indolin-5-amine Derivative Fragment_deriv->PKM2_dimer Activates Pyruvate Pyruvate PKM2_tetramer->Pyruvate Enhances conversion TCA_cycle TCA Cycle Pyruvate->TCA_cycle

Caption: Role of PKM2 activators in cancer cell metabolism.

Conclusion

This compound is a versatile and valuable fragment for drug discovery. Its favorable physicochemical properties, accessible synthesis, and demonstrated utility in the development of enzyme activators and potential as a scaffold for kinase inhibitors make it an important tool for medicinal chemists. Further exploration of this fragment in diverse screening libraries is likely to yield novel lead compounds for a range of therapeutic targets. This guide provides a foundational understanding for researchers looking to leverage the potential of this privileged fragment in their drug discovery programs.

References

Navigating the Physicochemical Landscape of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)indolin-5-amine is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active agents. A comprehensive understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability, is paramount for its effective handling, formulation, and the development of robust synthetic protocols. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways. While specific experimental data for this compound is not publicly available, this guide leverages established principles of organic and medicinal chemistry to provide a foundational understanding for researchers.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1226778-53-4
Molecular Formula C₉H₁₂N₂O₂S[1]
Molecular Weight 212.27 g/mol
Structure
Image of the chemical structure of this compound
Predicted XlogP 0.4[1]

Solubility Profile

The solubility of a compound is a critical parameter influencing its utility in various experimental and manufacturing settings, from reaction kinetics to formulation development. The structure of this compound, featuring a polar amine group and a sulfonyl group, alongside a relatively nonpolar indoline core, suggests a nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents

Based on its structure, the following solubility characteristics can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and sulfonyl groups, capable of hydrogen bonding, suggests some degree of solubility in polar protic solvents.[2] However, the nonpolar indoline scaffold may limit extensive solubility in water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is generally expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.[3] Acetonitrile may also be a suitable solvent, though likely to a lesser extent than DMSO or DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Due to the polar functional groups, this compound is expected to have low solubility in nonpolar solvents.

  • Aqueous Acidic Solutions: The basic nature of the aromatic amine group means that it will be protonated in acidic solutions (e.g., aqueous HCl), forming a water-soluble salt.[4][5] This property is often exploited to enhance the aqueous solubility of amine-containing compounds.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Observations
Water25Data not availableExperimental determination required
Ethanol25Data not availableExperimental determination required
Methanol25Data not availableExperimental determination required
DMSO25Data not availableExperimental determination required
Acetonitrile25Data not availableExperimental determination required
0.1 M HCl25Data not availableExperimental determination required
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted aliquot using a validated HPLC or UV-Vis method.

  • Calculate the original solubility in mg/mL.

Figure 1. Experimental workflow for solubility determination.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses or as a component in a final product. Degradation can lead to the formation of impurities, which may affect reaction yields, product purity, and biological activity.

Potential Degradation Pathways

Aromatic amines are susceptible to degradation through several pathways, primarily oxidation.

  • Oxidation: The amine group can be oxidized, especially in the presence of air, light, or metal ions. This can lead to the formation of colored impurities and complex polymeric materials. The electron-donating nature of the amine group activates the aromatic ring, making it more susceptible to oxidation.

  • Hydrolysis: While the sulfonyl group and the indoline core are generally stable to hydrolysis under neutral conditions, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation.

  • Photodegradation: Aromatic compounds can be sensitive to light, which can promote oxidative degradation.

degradation_pathway A This compound B Oxidized Intermediates (e.g., quinone-imine) A->B Oxidizing agents (O₂, light, metal ions) C Polymeric Degradation Products B->C Further reactions

Figure 2. Potential oxidative degradation pathway.
Stability Data

As with solubility, specific quantitative stability data for this compound is not publicly available. Stability studies should be conducted to determine its shelf-life under various conditions. The following table can be used to summarize the findings of such a study.

ConditionSolvent/MatrixDuration% Purity RemainingDegradants Observed
25 °C / 60% RHSolid3 monthsData not availableExperimental determination required
40 °C / 75% RHSolid3 monthsData not availableExperimental determination required
25 °CAqueous Buffer (pH 5)1 monthData not availableExperimental determination required
25 °CAqueous Buffer (pH 7)1 monthData not availableExperimental determination required
25 °CAqueous Buffer (pH 9)1 monthData not availableExperimental determination required
PhotostabilitySolid/Solution24 hoursData not availableExperimental determination required
Experimental Protocol for Stability Assessment

A typical approach to assessing chemical stability involves incubating the compound under various stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as HPLC.

Objective: To evaluate the stability of this compound under different storage conditions.

Materials:

  • This compound

  • Solvents and buffers for preparing solutions

  • Vials (clear and amber)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare solutions of this compound in the desired solvents or buffers at a known concentration.

  • Dispense the solutions into vials. For photostability testing, use both clear and amber vials.

  • Place the vials in the appropriate stability chambers (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • For photostability, expose the clear vials to a controlled light source, while keeping the amber vials as dark controls.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.

  • Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect and quantify any degradation products.

  • Calculate the degradation rate and identify potential degradation pathways.

stability_workflow cluster_setup Study Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation A Prepare solutions of the compound B Aliquot into vials A->B C Place in stability chambers B->C D Store under defined conditions (temperature, humidity, light) C->D E Withdraw samples at time points D->E F Analyze by HPLC E->F G Determine % purity remaining F->G H Identify and quantify degradants F->H

Figure 3. General workflow for a chemical stability study.

Recommendations for Handling and Storage

Based on the anticipated properties of this compound, the following handling and storage recommendations are advised:

  • Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and atmospheric oxygen.

  • Handling: When preparing solutions, it is advisable to use freshly prepared solutions and to minimize their exposure to light and air, especially if they are to be stored for any length of time. For aqueous solutions, buffering at a slightly acidic pH may enhance stability by protonating the amine group and reducing its susceptibility to oxidation.

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently available in the public literature, a thorough understanding of its chemical structure allows for informed predictions of its behavior. This guide provides a framework for researchers to approach the handling and use of this important chemical intermediate. The detailed experimental protocols provided herein offer a clear path for the determination of its precise physicochemical properties, which is essential for its successful application in research and development. The generation of such data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to Known Derivatives and Analogues of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known derivatives and analogues of 1-(methylsulfonyl)indolin-5-amine, with a focus on their synthesis, biological activities, and structure-activity relationships. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chemical scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. The core structure, consisting of a methylsulfonyl group attached to an indoline ring with an amine substituent, serves as a versatile template for the development of novel therapeutic agents. This guide explores derivatives where the indoline core is either maintained or modified to an indole, and where the amine at the 5-position is derivatized to explore different chemical spaces and biological targets. The primary activities identified for analogues of this core are the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as lysine-specific demethylase 1 (LSD1).

Derivatives and Analogues: Biological Activity

Anti-inflammatory and COX/5-LOX Inhibitory Activity

A significant body of research has focused on N-methylsulfonyl-indole derivatives, which are close analogues of the target compound, for their anti-inflammatory properties. These compounds have been shown to inhibit COX-1, COX-2, and 5-LOX enzymes to varying degrees. The quantitative data for these activities are summarized in the tables below.

Compound IDStructureIn vitro Anti-inflammatory Activity (% inhibition at 10µM)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
4d (E)-N-(4-chlorophenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide79.32 ± 1.231.120.111.07
4e (E)-N-(4-methoxyphenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide82.14 ± 1.541.240.090.98
5b (E)-3-ethyl-2-{(E)-[(1-(methylsulfonyl)-1H-indol-3-yl)methylene]hydrazono}thiazolidin-4-one78.54 ± 1.191.080.141.15
5d (E)-2-{(E)-[(1-(methylsulfonyl)-1H-indol-3-yl)methylene]hydrazono}-3-(p-tolyl)thiazolidin-4-one85.27 ± 1.680.980.070.86
Celecoxib -88.13 ± 1.7215.20.05-
Indomethacin -86.49 ± 1.550.10.8-
LSD1 Inhibitory Activity

Derivatives of indolin-5-yl-cyclopropanamine have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1] Representative compounds from this class demonstrate significant inhibitory activity against LSD1.[1]

Compound IDStructureLSD1 IC50 (nM)Selectivity over LSD2Selectivity over MAOs
7e N-((1R,2S)-2-((1-(cyclopropanecarbonyl)indolin-5-yl)amino)cyclopropyl)benzamide24.43>200-fold>4000-fold

Experimental Protocols

General Synthesis of N-Methylsulfonyl-indole Derivatives

The synthesis of the N-methylsulfonyl-indole derivatives typically begins with the reaction of indole with methanesulfonyl chloride in the presence of a base to yield 1-(methylsulfonyl)-1H-indole. This intermediate is then formylated at the 3-position using a Vilsmeier-Haack reaction to produce 1-(methylsulfonyl)-1H-indole-3-carbaldehyde. Subsequent condensation of this aldehyde with various thiosemicarbazides or hydrazides affords the final products.[2][3]

Example Synthesis of (E)-N-(4-methoxyphenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide (4e): [3] A mixture of 1-(methylsulfonyl)-1H-indole-3-carbaldehyde (1 mmol) and 4-methoxyphenylhydrazinecarbothioamide (1 mmol) in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid was refluxed for 6-8 hours. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled, and the resulting solid precipitate was filtered, washed with cold ethanol, dried, and recrystallized from ethanol to give the pure product.[3]

In Vitro COX/LOX Inhibition Assay

The inhibitory activity of the compounds against ovine COX-1 and COX-2 and soybean 5-LOX was determined using enzyme immunoassay (EIA) kits. The assays measure the peroxidase component of the cyclooxygenase activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol Outline:

  • Various concentrations of the test compounds are incubated with the respective enzyme (COX-1, COX-2, or 5-LOX).

  • Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of prostaglandin or leukotriene produced is quantified using a specific EIA kit according to the manufacturer's instructions.

  • IC50 values are calculated from the concentration-response curves.

LSD1 Inhibition Assay

The inhibitory potency of compounds against LSD1 is typically assessed using an in vitro biochemical assay. A common method involves the use of a recombinant human LSD1 enzyme and a biotinylated histone H3 peptide substrate. The demethylation reaction is coupled to a detection system, often involving horseradish peroxidase (HRP), to produce a fluorescent or chemiluminescent signal.

Protocol Outline:

  • Recombinant human LSD1 enzyme is incubated with the test compound at various concentrations in an appropriate assay buffer.

  • The biotinylated H3 peptide substrate is added to initiate the demethylation reaction.

  • The reaction is incubated at room temperature for a set period.

  • A developer solution containing an HRP-conjugated antibody that recognizes the demethylated product is added.

  • After another incubation period, a chemiluminescent or fluorescent HRP substrate is added.

  • The signal is read on a plate reader, and the IC50 values are determined by fitting the data to a dose-response curve.[1]

Visualizations

Synthesis Workflow for N-Methylsulfonyl-indole Derivatives

synthesis_workflow indole Indole intermediate1 1-(Methylsulfonyl)-1H-indole indole->intermediate1 + Mesyl Chloride, Base mesyl_chloride Methanesulfonyl Chloride base Base intermediate2 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde intermediate1->intermediate2 + Vilsmeier Reagent vilsmeier Vilsmeier-Haack Reagent final_product Final N-Methylsulfonyl-indole Derivative intermediate2->final_product + Thiosemicarbazide thiosemicarbazide Substituted Thiosemicarbazide

Caption: General synthesis scheme for N-methylsulfonyl-indole derivatives.

COX-2 Signaling Pathway

cox2_pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 activation pla2 Phospholipase A2 pgg2 Prostaglandin G2 (PGG2) arachidonic_acid->pgg2 COX-2 cox2 COX-2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Simplified COX-2 signaling pathway leading to inflammation.

LSD1 Mechanism of Action in Gene Repression

lsd1_moa lsd1 LSD1 h3k4me2 Histone H3 Lysine 4 (di-methylated) h3k4 Histone H3 Lysine 4 (unmethylated) h3k4me2->h3k4 LSD1 demethylation gene_activation Gene Activation h3k4me2->gene_activation gene_repression Gene Repression h3k4->gene_repression inhibitor LSD1 Inhibitor inhibitor->lsd1 Inhibits

Caption: LSD1's role in gene repression through histone demethylation.

References

The Methylsulfonyl Group: A Keystone in the Bioactivity of Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its versatility allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Among the myriad of functional groups employed, the methylsulfonyl moiety (-SO₂CH₃) has emerged as a critical component for enhancing the biological activity of indoline derivatives. This technical guide provides a comprehensive overview of the role of the methylsulfonyl group, detailing its influence on structure-activity relationships (SAR), its impact on key signaling pathways, and the experimental methodologies used for its evaluation. Through a synthesis of quantitative data, detailed protocols, and visual representations of complex biological processes, this document serves as a critical resource for researchers engaged in the design and development of novel indoline-based therapeutics.

Introduction: Physicochemical and Pharmacokinetic Profile of the Methylsulfonyl Group

The methylsulfonyl group is a potent electron-withdrawing group that significantly influences the physicochemical properties of the parent indoline molecule. It is a non-ionizable, polar functional group capable of acting as a strong hydrogen bond acceptor through its two oxygen atoms. This property can enhance interactions with biological targets and improve aqueous solubility.

From a pharmacokinetic perspective, the sulfur atom in the methylsulfonyl group is in its highest oxidation state, rendering it highly resistant to metabolic oxidation. This inherent metabolic stability can lead to an improved half-life and bioavailability of drug candidates.[1][2] Studies on methylsulfonylmethane (MSM), the simplest compound containing this group, show it is rapidly absorbed, well-distributed, and completely excreted from the body, highlighting its favorable pharmacokinetic profile.[1][2][3][4] In drug design, the methylsulfonyl group is often considered a bioisostere for other functionalities like sulfonamides or even carboxyl groups, offering a strategy to modulate properties while retaining biological activity.[5][6][7][8][9]

Role in Bioactivity: Structure-Activity Relationship (SAR) Analysis

The incorporation of a methylsulfonyl group onto the indoline ring has proven to be a successful strategy in optimizing the potency and selectivity of various drug candidates, particularly in the realm of oncology. Its position and the overall substitution pattern on the indoline scaffold are crucial determinants of bioactivity.

Anticancer Activity

Recent studies have highlighted the efficacy of indole/indoline derivatives bearing a methylsulfonyl group against various cancer cell lines. The sulfonylhydrazone scaffold, in particular, has been shown to be a valuable pharmacophore.[10]

Table 1: Anticancer Activity of Selected Indole-Based Sulfonylhydrazone Derivatives

Compound ID Indole Substitution Aryl Sulfonyl Substitution Cell Line IC₅₀ (µM) Selectivity Index (SI) vs. Normal Cells Reference
3b 1-COCH₃ 4-Cl MCF-7 4.0 20.98 [10][11]
3f 5-Cl 4-CH₃ MDA-MB-231 4.7 - [10]
5f 1-(2-morpholinoethyl) 4-Cl MCF-7 13.2 >15 [12][13]

| 5f | 1-(2-morpholinoethyl) | 4-Cl | MDA-MB-468 | 8.2 | >24 |[12][13] |

Data synthesized from multiple sources indicating the potency of sulfonyl-containing indole derivatives.[10][11][12][13]

Kinase Inhibition

The methylsulfonyl group is a key feature in several potent kinase inhibitors. For instance, a series of 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives were identified as activators of Pyruvate Kinase M2 (PKM2), a significant target in cancer metabolism.[14] Furthermore, the discovery of AZ20, a potent and selective inhibitor of ATR protein kinase, features a 1-(methylsulfonyl)cyclopropyl moiety attached to a pyrimidine-indole core, underscoring the group's importance in achieving high affinity and selectivity.[12]

Table 2: Activity of Indoline-based Kinase Modulators

Compound Class Target Kinase Key Structural Feature Observed Effect Reference
1-(sulfonyl)indoline derivatives Pyruvate Kinase M2 (PKM2) 1-(Methylsulfonyl)indolin-5-yl Activation of PKM2 [14]
Pyrimidine-indole derivatives ATR Protein Kinase 1-(Methylsulfonyl)cyclopropyl Potent and selective inhibition [12][15]

| Indolinone derivatives | Kit Kinase | Indolinone core | Inhibition of Kit activation |[16] |

DapE Inhibition

In the context of antibacterial research, indoline-6-sulfonamide derivatives have been identified as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). Structure-activity relationship studies revealed that N-substitution on the sulfonamide and halogen substitution on the indoline ring significantly impacted inhibitory potency.[17]

Table 3: DapE Inhibition by 5-Halo-Indoline-6-Sulfonamide Derivatives

Compound ID 5-Position Substituent N-Sulfonamide Substituent IC₅₀ (µM) Reference
4 Br Isopentyl >200 [17]
10a Cl Isopentyl 54 [17]
9k Br Cyclohexyl 86 [17]

| 10c | Cl | Pyrrolidine | 44 |[17] |

These data demonstrate that replacing a bromo substituent with a chloro and varying the N-sulfonamide group enhances inhibitory activity against DapE.[17]

Modulated Signaling Pathways

Methylsulfonyl-containing indoline derivatives exert their biological effects by modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain indole derivatives have been shown to down-regulate this pathway, often by inhibiting key kinases like PI3K or Akt, leading to decreased phosphorylation of downstream targets and ultimately inducing apoptosis.[18][19]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Methylsulfonyl-Indoline Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation, differentiation, and apoptosis.[20] Indole alkaloids have been shown to modulate the MAPK pathway, and derivatives containing the methylsulfonyl group can be designed to target specific kinases within this cascade, thereby inhibiting cancer cell growth.[20]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor Methylsulfonyl-Indoline Derivative Inhibitor->Raf Inhibitor->MEK

Caption: The Ras-Raf-MEK-ERK (MAPK) signaling cascade.

Experimental Methodologies

The evaluation of methylsulfonyl-indoline derivatives requires a suite of robust in vitro and cell-based assays. Below are detailed protocols for key experiments.

General Workflow for Inhibitor Evaluation

A typical workflow for assessing the bioactivity of a newly synthesized methylsulfonyl-indoline compound involves a multi-stage process, from initial biochemical assays to cell-based and in vivo studies.

Experimental_Workflow A Compound Synthesis & Characterization B Biochemical Assay (e.g., In Vitro Kinase Assay) A->B C Determine IC₅₀ B->C D Cell Viability Assay (e.g., MTT, XTT) C->D Potent Compounds E Determine GI₅₀ / CC₅₀ D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F Selective Compounds G In Vivo Studies (Animal Models) F->G H Lead Optimization G->H

Caption: Standard workflow for preclinical evaluation of bioactive compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[21]

  • Compound Preparation :

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO. Include a DMSO-only control.[21]

  • Kinase Reaction :

    • In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[21]

    • Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[21]

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP.[22]

    • Incubate the plate at 30°C for 60 minutes.[21]

  • ADP Detection (using ADP-Glo™ as an example) :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.[21]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[21]

  • Data Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

  • Cell Plating :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat cells with various concentrations of the methylsulfonyl-indoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[23]

    • Remove the media from the wells and add 100 µL of fresh media plus 10 µL of the MTT solution to each well.[25]

    • Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23][24]

  • Solubilization and Measurement :

    • After incubation, add 100-150 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[23][25]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to correct for background absorbance.[24]

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression or phosphorylation status (e.g., p-AKT levels).[26][27]

  • Cell Lysis and Protein Quantification :

    • Culture and treat cells with the test compound as described for the viability assay.

    • Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.[27]

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.[27][28]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-AKT) overnight at 4°C with gentle agitation.[26]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[27]

    • Wash the membrane again three times with TBST.

  • Detection :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.[27]

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

The methylsulfonyl group is a powerful and versatile functional group in the design of bioactive indoline derivatives. Its unique physicochemical properties—polarity, hydrogen bond accepting capability, and metabolic stability—contribute significantly to improved potency, selectivity, and pharmacokinetic profiles. As demonstrated through quantitative SAR data, this moiety plays a crucial role in the activity of anticancer agents, kinase inhibitors, and antibacterial compounds. The ability of these compounds to modulate key signaling pathways like PI3K/AKT and MAPK underscores their therapeutic potential.

Future research will likely focus on the strategic placement of the methylsulfonyl group on more complex and diverse indoline scaffolds to explore new biological targets. The combination of rational drug design, guided by computational modeling, with the robust experimental methodologies outlined in this guide will continue to drive the discovery of novel, highly effective indoline-based therapeutics for a range of diseases.

References

Commercial Availability and Technical Profile of 1-(Methylsulfonyl)indolin-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 1-(Methylsulfonyl)indolin-5-amine, a versatile heterocyclic amine of significant interest to researchers in drug discovery and development. This document outlines its commercial availability, key chemical properties, a representative synthetic protocol, and a potential application in a biochemical assay, reflecting its relevance as a scaffold in medicinal chemistry.

Commercial Availability and Key Suppliers

This compound is readily available from several chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from milligrams to grams, ensuring a steady supply for laboratory-scale synthesis and biological screening.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Oakwood Chemical--INVALID-LINK--A primary supplier of fine organic chemicals for research and development.
Sigma-Aldrich (Merck)--INVALID-LINK--A major global supplier of chemicals and laboratory equipment.
AK Scientific, Inc.--INVALID-LINK--Specializes in providing novel and rare compounds for research purposes.[1]
PubChempubchem.ncbi.nlm.nih.govWhile not a direct supplier, PubChem provides a list of vendors for many chemical compounds.[2]

Researchers are advised to request a certificate of analysis from their chosen supplier to obtain batch-specific data on purity and other quality control parameters. All products are intended for research and development use only.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 2: General Physicochemical Properties

PropertyValueSource
CAS Number 299921-01-0Oakwood Chemical
Molecular Formula C₉H₁₂N₂O₂SPubChem[2]
Molecular Weight 212.27 g/mol PubChem[2]
Predicted XlogP 0.4PubChem[2]
Appearance Reported as a solidGeneral
Storage Store in a cool, dry placeAK Scientific, Inc.[1]

Table 3: Spectroscopic and Analytical Data (Representative)

ParameterData
Purity (by HPLC) ≥95% (typical)
¹H NMR (DMSO-d₆) Consistent with the structure of this compound.
Mass Spectrometry [M+H]⁺ = 213.06923 (Predicted)

Note: Actual data may vary by supplier and batch. Researchers should consult the certificate of analysis for precise information.

Representative Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from 5-nitroindoline. The following is a representative, plausible synthetic route based on established organic chemistry principles for similar molecules.[3]

Experimental Workflow for Synthesis

G A Start: 5-Nitroindoline B Protection of Indoline Nitrogen (e.g., Acetylation) A->B Acetic Anhydride C Sulfonylation with Methanesulfonyl Chloride B->C MsCl, Pyridine D Reduction of Nitro Group (e.g., Catalytic Hydrogenation) C->D H₂, Pd/C E Final Product: This compound D->E Purification

A representative synthetic workflow for this compound.

Methodology:

  • Protection of the Indoline Nitrogen: To a solution of 5-nitroindoline in a suitable solvent such as dichloromethane, add a protecting group reagent like acetic anhydride in the presence of a base (e.g., triethylamine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Sulfonylation: The protected 5-nitroindoline is then dissolved in a solvent like pyridine, and methanesulfonyl chloride is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • Reduction of the Nitro Group: The resulting N-protected, N-sulfonylated nitroindoline is subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[3]

  • Work-up and Purification: Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions.

Application in a Kinase Inhibition Assay

The indoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) which are pivotal in cellular signaling pathways implicated in cancer.[4][5][6] this compound can serve as a valuable starting fragment or intermediate for the synthesis of more complex potential kinase inhibitors.

Signaling Pathway of a Receptor Tyrosine Kinase (RTK)

G cluster_0 Cell Membrane RTK RTK RTK->RTK ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Dimerizes Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding ATP ATP ATP->RTK Phosphate Source pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Inhibition of a generic Receptor Tyrosine Kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound derived from this compound against a specific receptor tyrosine kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • This compound derivative (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO, followed by dilution in the kinase assay buffer.

  • Assay Plate Preparation: Add the diluted test compound to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the recombinant kinase and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

This in-depth technical guide provides a starting point for researchers interested in utilizing this compound in their drug discovery efforts. Its commercial availability and versatile chemical nature make it a valuable building block for the synthesis of novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-(Methylsulfonyl)indolin-5-amine, a valuable intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the readily available starting material, 5-nitroindoline. The protocol first details the N-sulfonylation of 5-nitroindoline with methanesulfonyl chloride to yield 1-(methylsulfonyl)-5-nitroindoline. The subsequent step involves the selective reduction of the nitro group to the corresponding amine using catalytic transfer hydrogenation. This method is efficient and utilizes standard laboratory reagents and techniques, making it accessible for both academic and industrial chemistry laboratories.

Introduction

This compound is a key building block in the development of various biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, and the presence of a sulfonamide at the 1-position and an amine at the 5-position provides versatile handles for further chemical modifications. This protocol outlines a reliable and reproducible synthetic route to this compound.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential steps:

  • N-Mesylation of 5-nitroindoline: The secondary amine of 5-nitroindoline is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

  • Reduction of 1-(methylsulfonyl)-5-nitroindoline: The nitro group of the intermediate is reduced to an amine using a catalytic transfer hydrogenation method with ammonium formate as the hydrogen source and palladium on carbon as the catalyst.[1]

The overall reaction is depicted below:

Step 1: 5-Nitroindoline to 1-(Methylsulfonyl)-5-nitroindoline Step 2: 1-(Methylsulfonyl)-5-nitroindoline to this compound

Experimental Protocols

Protocol 1: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

This protocol describes the N-sulfonylation of 5-nitroindoline with methanesulfonyl chloride.

Materials:

  • 5-Nitroindoline

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-nitroindoline in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (or pyridine) to the stirred solution.

  • To this mixture, add methanesulfonyl chloride dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 1-(methylsulfonyl)-5-nitroindoline.

Quantitative Data for Protocol 1:

ParameterValue
Starting Material5-Nitroindoline
ReagentsMethanesulfonyl chloride, Triethylamine
SolventDichloromethane
Reaction Time2-4 hours
Reaction Temperature0 °C to Room Temperature
Typical Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 1-(methylsulfonyl)-5-nitroindoline to an amine.[1]

Materials:

  • 1-(Methylsulfonyl)-5-nitroindoline

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

  • Celite®

  • Standard laboratory glassware for hydrogenation (if using H₂ gas) or a round-bottom flask for transfer hydrogenation.

Procedure:

  • In a round-bottom flask, dissolve 1-(methylsulfonyl)-5-nitroindoline in methanol or ethanol.

  • To this solution, carefully add 10% Pd/C.

  • Then, add ammonium formate in portions. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data for Protocol 2:

ParameterValue
Starting Material1-(Methylsulfonyl)-5-nitroindoline
Reagents10% Palladium on carbon, Ammonium formate
SolventMethanol or Ethanol
Reaction Time1-3 hours
Reaction TemperatureRoom Temperature
Typical Yield 90-98%
Purity (by HPLC) >99%

Visualizations

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start 5-Nitroindoline Step1_reagents Methanesulfonyl Chloride, Triethylamine, DCM Start->Step1_reagents Step 1: N-Mesylation Intermediate 1-(Methylsulfonyl)-5-nitroindoline Step1_reagents->Intermediate Purification1 Work-up & Purification Intermediate->Purification1 Step2_reagents Pd/C, Ammonium Formate, Methanol Final_Product This compound Step2_reagents->Final_Product Purification2 Filtration & Purification Final_Product->Purification2 Purification1->Step2_reagents Step 2: Nitro Reduction

Caption: A flowchart illustrating the two-step synthesis of this compound.

Safety Precautions
  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry completely.

  • Reactions involving flammable solvents should be conducted away from ignition sources.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for different scales. Always follow appropriate safety procedures.

References

Application Notes and Protocols: Purification of 1-(Methylsulfonyl)indolin-5-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-(Methylsulfonyl)indolin-5-amine, a key intermediate in pharmaceutical synthesis, using column chromatography. Due to the presence of a basic amine group, purification on standard silica gel can be challenging, often leading to poor separation and product loss. This application note outlines an optimized normal-phase column chromatography method employing a basic modifier in the mobile phase to ensure high purity and recovery. Alternative strategies, including the use of amine-functionalized silica and reversed-phase chromatography, are also discussed.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used technique for the purification of synthetic intermediates. However, the basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in significant peak tailing, reduced resolution, and potential degradation.[1]

To circumvent these issues, several chromatographic strategies can be employed. One common approach is to deactivate the silica gel by incorporating a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase.[1][2] This neutralizes the acidic sites on the stationary phase, minimizing undesirable interactions and improving the chromatographic performance.[1] An alternative is to use a stationary phase with a modified surface, such as amine-functionalized silica, which provides a more inert surface for the separation of basic compounds.[1][3] For highly polar compounds, reversed-phase chromatography can also be a viable option, where separation is based on hydrophobicity.[1] This application note will focus on a detailed protocol using standard silica gel with a triethylamine-modified eluent, a cost-effective and readily accessible method.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂SPubChem
Molecular Weight212.27 g/mol PubChem
AppearanceOff-white to pale yellow solidTypical
SolubilitySoluble in dichloromethane, ethyl acetate, methanolInferred from chromatographic conditions
Predicted XlogP0.9PubChem

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using flash column chromatography on silica gel.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), ≥99.5%

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Sample Preparation: Dissolve a small amount of the crude this compound in dichloromethane.

  • TLC Development: Spot the dissolved sample onto a TLC plate. Develop the plate in a TLC chamber containing a mixture of Dichloromethane:Methanol (e.g., 98:2, 95:5, 90:10) with 0.5% (v/v) Triethylamine.

  • Visualization: Visualize the spots under UV light (254 nm). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

Column Chromatography Protocol
  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Dichloromethane with 0.5% TEA).

    • Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., a gradient of 0% to 5% Methanol in Dichloromethane, with a constant 0.5% TEA).

    • Collect fractions of the eluate in a systematic manner.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the expected results from the purification of this compound using the described protocol.

ParameterValue
Chromatography Mode Normal-Phase Flash Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Dichloromethane + 0.5% Triethylamine
Mobile Phase B Methanol + 0.5% Triethylamine
Gradient 0-5% B over 20 column volumes
Crude Sample Load 1 g
Silica Gel Amount 40 g
Typical Yield 85-95%
Purity (by HPLC) >98%
Rf of Pure Compound ~0.25 (in 95:5 DCM:MeOH + 0.5% TEA)

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_post Post-Purification crude_sample Crude Sample dissolve_sample Dissolve in DCM crude_sample->dissolve_sample tlc_analysis TLC Analysis (DCM:MeOH + 0.5% TEA) dissolve_sample->tlc_analysis load_sample Dry Load Sample dissolve_sample->load_sample Prepare Dry Load pack_column Pack Column (Silica Gel) tlc_analysis->pack_column Optimize Eluent pack_column->load_sample elution Gradient Elution (DCM/MeOH + 0.5% TEA) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporation Solvent Evaporation pool_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

logical_relationship compound This compound properties Physicochemical Properties compound->properties amine_group Basic Amine Group properties->amine_group interaction Strong Interaction (Peak Tailing) amine_group->interaction silica Acidic Silica Gel silica->interaction solution Purification Strategy interaction->solution modifier Add Basic Modifier (TEA) solution->modifier alt_stationary Use Amine-Functionalized Silica solution->alt_stationary rp_hplc Reversed-Phase HPLC solution->rp_hplc

Caption: Rationale for the chosen purification strategy.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound using normal-phase column chromatography. The addition of triethylamine to the mobile phase is a critical step to mitigate the undesirable interactions between the basic amine and the acidic silica gel, leading to high purity and recovery of the target compound. For challenging separations or when scaling up, exploring alternative stationary phases like amine-functionalized silica may offer further advantages. This detailed guide serves as a valuable resource for researchers and chemists involved in the synthesis and purification of similar aromatic amines in drug discovery and development.

References

Application Notes and Protocols for the Recrystallization of High-Purity 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of 1-(Methylsulfonyl)indolin-5-amine to high purity via recrystallization. The protocols outlined are designed for use by professionals in organic chemistry and drug development, focusing on robust and reproducible methods.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring the validity of biological and pharmacological studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system. This process involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to slowly cool, leading to the formation of pure crystals.

Principle of Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent for single-solvent recrystallization should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Differential Solubility of Impurities: Impurities should either be completely soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Non-reactive: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Experimental Protocols

Solvent Screening

Due to the lack of specific solubility data for this compound in the public domain, a preliminary solvent screening is essential. Based on the structure, which contains a polar amine group and a polar methylsulfonyl group, a range of polar and non-polar solvents should be tested.

Procedure:

  • Place approximately 10-20 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent from the list in Table 1, starting with 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. Add more solvent dropwise if necessary to achieve complete dissolution.

  • If the compound dissolves in the hot solvent, allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility when heated, and significant crystal formation upon cooling.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
IsopropanolPolar Protic82.6Effective for recrystallizing sulfonamides.
EthanolPolar Protic78.4Common solvent for recrystallizing amine-containing compounds.
MethanolPolar Protic64.7Similar to ethanol, but higher solubility may lead to lower recovery.
Ethyl AcetatePolar Aprotic77.1Often used in combination with non-polar solvents for purification of indolines.
TolueneNon-polar110.6May be suitable for removing non-polar impurities.
Heptane/HexaneNon-polar98.4 / 68.7Likely to be a poor solvent (antisolvent) for this polar compound.
WaterPolar Protic100May be used as a co-solvent with alcohols.
Recrystallization Procedure (Single-Solvent System)

This protocol assumes a suitable single solvent (e.g., isopropanol or ethanol) has been identified from the solvent screening.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture on a hot plate with gentle stirring. Add more hot solvent portion-wise until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals on a watch glass in a vacuum oven at a suitable temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Table 2: Analytical Methods for Purity Assessment

MethodParameterExpected Result for High Purity
Melting Point Melting RangeA sharp melting point with a narrow range (e.g., < 2 °C).
HPLC Peak PurityA single major peak with purity >99%.
¹H NMR Spectral IntegrityAbsence of signals corresponding to impurities.
LC-MS Molecular IonCorrect molecular weight observed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow Workflow for Recrystallization of this compound A Start: Crude This compound B Solvent Screening A->B Test various solvents C Select Optimal Solvent B->C D Dissolve Crude Product in Hot Solvent C->D E Hot Filtration (if necessary) D->E F Slow Cooling & Crystallization E->F Impurities removed E->F No impurities G Isolate Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J High-Purity Product I->J K Purity Analysis (MP, HPLC, NMR) J->K Characterize

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-028]

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 1-(Methylsulfonyl)indolin-5-amine, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and resolving potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, system suitability requirements, and a representative data presentation.

Introduction

This compound is a heterocyclic compound incorporating both an indoline and a sulfonamide functional group. The purity of this intermediate is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in complex mixtures, making it an ideal choice for purity analysis.[1][2] This method has been developed to provide a reliable and accurate assessment of the purity of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented in Table 1.

PropertyValueReference
Chemical Structure Chemical Structure of this compoundPubChem CID: 735917
Molecular Formula C₉H₁₂N₂O₂S[3][4]
Molecular Weight 212.27 g/mol [4]
Predicted XlogP 0.4[3]

Experimental Protocol

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. C8 columns can also be considered.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or Trifluoroacetic acid, TFA).

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample: The test sample of this compound.

The following chromatographic conditions are recommended for the analysis. These conditions are based on typical methods for sulfonamides and indoline derivatives.[5][6][7][8]

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
22.0595
22.1955
25.0955
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Representative Purity Analysis Data

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.215000.05
Impurity 26.825000.08
This compound 9.5 2989000 99.80
Impurity 312.145000.07
Total 2997500 100.00

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

Table 4: System Suitability Criteria

ParameterRequirement
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Visualizations

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_solutions Prepare Mobile Phases and Diluent prep_std Prepare Reference Standard Solution prep_solutions->prep_std prep_sample Prepare Sample Solution prep_solutions->prep_sample system_suitability Perform System Suitability Tests prep_std->system_suitability inject_sample Inject Sample Solution into HPLC prep_sample->inject_sample system_suitability->inject_sample If passes acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity by Area % integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Analysis.

The following diagram outlines the key parameters for the validation of this HPLC method.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for 1-(Methylsulfonyl)indolin-5-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)indolin-5-amine is a versatile building block in medicinal chemistry and materials science. The presence of a primary amino group on the indoline scaffold makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are pivotal in the synthesis of complex molecules, including pharmacologically active compounds and functional materials. This document provides detailed application notes and generalized protocols for the use of this compound in two of the most powerful cross-coupling methodologies: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Disclaimer: The following protocols are representative examples based on general procedures for palladium-catalyzed cross-coupling reactions. While these conditions are broadly applicable to primary amines, they have not been specifically optimized for this compound due to a lack of specific literature precedents for this compound. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific substrates.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-1-(methylsulfonyl)indolin-5-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the arylation of amines. This reaction is instrumental in the synthesis of diarylamines and their derivatives, which are common motifs in pharmaceuticals.

General Reaction Scheme

cluster_reactants Reactants cluster_products Product This compound This compound Pd Catalyst, Ligand Pd Catalyst, Ligand This compound->Pd Catalyst, Ligand Ar-X, Base N-Aryl-1-(methylsulfonyl)indolin-5-amine N-Aryl-1-(methylsulfonyl)indolin-5-amine Pd Catalyst, Ligand->N-Aryl-1-(methylsulfonyl)indolin-5-amine Ar-X Aryl Halide (X = Br, I, Cl) or Aryl Triflates

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide using a Schlenk tube under an inert atmosphere.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard Schlenk line and vacuum pump

  • Syringes and needles

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), Xantphos (0.02 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol) to the Schlenk tube under a positive flow of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-1-(methylsulfonyl)indolin-5-amine.

Representative Data (Hypothetical)

The following table presents hypothetical data for the Buchwald-Hartwig amination of this compound with various aryl bromides, illustrating the expected outcomes based on general trends observed for similar primary amines.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene1001885
24-BromoanisolePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene1002082
31-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1102478
42-BromopyridinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)t-BuOH901675

Suzuki-Miyaura Coupling: Synthesis of C-Arylated Indoline Derivatives

While the primary amino group of this compound is the most likely site for cross-coupling, derivatization to an aryl halide (e.g., via Sandmeyer reaction) would enable subsequent Suzuki-Miyaura coupling to form a C-C bond at the 5-position. This section outlines a generalized protocol for such a transformation, assuming the synthesis of a hypothetical 5-bromo-1-(methylsulfonyl)indoline intermediate.

General Reaction Scheme

cluster_reactants Reactants cluster_products Product 5-Bromo-1-(methylsulfonyl)indoline 5-Bromo-1-(methylsulfonyl)indoline Pd Catalyst, Ligand Pd Catalyst, Ligand 5-Bromo-1-(methylsulfonyl)indoline->Pd Catalyst, Ligand Ar-B(OH)2, Base 5-Aryl-1-(methylsulfonyl)indoline 5-Aryl-1-(methylsulfonyl)indoline Pd Catalyst, Ligand->5-Aryl-1-(methylsulfonyl)indoline Ar-B(OH)2 Arylboronic Acid

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura coupling of a hypothetical 5-bromo-1-(methylsulfonyl)indoline with an arylboronic acid.

Materials:

  • 5-Bromo-1-(methylsulfonyl)indoline (hypothetical)

  • Arylboronic acid (Ar-B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial containing a stir bar, add 5-bromo-1-(methylsulfonyl)indoline (0.5 mmol), arylboronic acid (0.75 mmol), and potassium carbonate (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Add 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-1-(methylsulfonyl)indoline.

Representative Data (Hypothetical)

The following table presents hypothetical data for the Suzuki-Miyaura coupling of 5-bromo-1-(methylsulfonyl)indoline with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O (3:1)1202092
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O (3:1)1202588
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME/H₂O (4:1)1103085
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)Dioxane/H₂O (3:1)1202090

Experimental Workflow and Catalytic Cycles

The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants, Catalyst, Ligand, Base Setup->Reagents Solvent Addition of Anhydrous Solvent Reagents->Solvent Reaction Heating & Stirring (Conventional or Microwave) Solvent->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for cross-coupling.

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(X)->Amine\nCoordination R-NH2 L-Pd(II)(Ar)(NH2R)X L-Pd(II)(Ar)(NH2R)X Amine\nCoordination->L-Pd(II)(Ar)(NH2R)X Deprotonation Deprotonation L-Pd(II)(Ar)(NH2R)X->Deprotonation -HX, Base L-Pd(II)(Ar)(NHR) L-Pd(II)(Ar)(NHR) Deprotonation->L-Pd(II)(Ar)(NHR) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NHR)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NHR

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation Ar'-B(OR)2 L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') Transmetalation->L-Pd(II)(Ar)(Ar') Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(Ar')->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Functionalization of the Amine Group on 1-(Methylsulfonyl)indolin-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)indolin-5-amine is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary aromatic amine on the indoline scaffold provides a key reactive handle for a variety of chemical transformations.[1] Functionalization of this amine group allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Aromatic amines are integral to the structure of numerous pharmaceuticals, and their modification is a common strategy in drug design.[1][2] This document provides detailed application notes and protocols for the key functionalization reactions of the amine group on this compound, including acylation, alkylation, and arylation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of this compound. Note that specific yields and optimal conditions may vary depending on the specific reagents used and require optimization.

Functionalization TypeReagent ClassTypical ReagentsSolventBaseTemperature (°C)Expected Yield (%)
Acylation Acyl HalidesAcetyl chloride, Benzoyl chlorideDichloromethane (DCM), Tetrahydrofuran (THF)Pyridine, Triethylamine0 to rt80-95
AnhydridesAcetic anhydride, Succinic anhydrideDichloromethane (DCM)None or Lewis Acid (e.g., BF₃·OEt₂)rt to 4075-90
ThioestersS-methyl butanethioateXyleneCesium carbonate (Cs₂CO₃)14060-80[3]
Alkylation Alkyl HalidesMethyl iodide, Benzyl bromideAcetonitrile (MeCN), Dimethylformamide (DMF)Potassium carbonate (K₂CO₃)rt to 8050-85
AlcoholsVarious primary and secondary alcohols2,2,2-Trifluoroethanol (TFE)Potassium carbonate (K₂CO₃), with Iron catalyst11031-99[4][5]
Arylation Aryl HalidesAryl bromides, Aryl iodidesDioxane, TolueneSodium tert-butoxide (NaOtBu), K₃PO₄80-11060-95
Aryliodonium Ylides1,3-cyclohexadione-derived aryliodonium ylidesWaterCopper sulfate (CuSO₄·5H₂O)60-8042-86[6]

Experimental Protocols

Acylation of this compound

Acylation introduces an acyl group onto the amine, forming an amide. This is a robust and widely used reaction in drug discovery to modify the properties of a lead compound.[7][8]

Protocol 1.1: Acylation using an Acyl Chloride

This protocol describes the reaction of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Alkylation of this compound

Alkylation introduces an alkyl group to the amine. This can be achieved through various methods, including the use of alkyl halides or alcohols via borrowing hydrogen catalysis.[4][8]

Protocol 2.1: N-Alkylation using an Alkyl Halide

This protocol details the alkylation of the amine with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous MeCN or DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (rt to 80 °C) and stir for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Arylation of this compound

Arylation involves the formation of a new carbon-nitrogen bond between the amine and an aryl group, a key transformation in the synthesis of many biologically active molecules.[9]

Protocol 3.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a common method for N-arylation using a palladium catalyst.[10]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, P(t-Bu)₃)

  • Anhydrous Dioxane or Toluene

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol % Xantphos).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-arylated indoline.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products start This compound acylation Acylation start->acylation Acyl Halide / Anhydride Base alkylation Alkylation start->alkylation Alkyl Halide / Alcohol Base, Catalyst arylation Arylation start->arylation Aryl Halide / Boronic Acid Catalyst, Base amide N-Acyl Derivative (Amide) acylation->amide alkyl_amine N-Alkyl Derivative alkylation->alkyl_amine aryl_amine N-Aryl Derivative arylation->aryl_amine

Caption: General workflow for the functionalization of this compound.

acylation_pathway amine Indoline-NH2 intermediate [Intermediate Complex] amine->intermediate + acyl_halide R-CO-Cl acyl_halide->intermediate + amide Indoline-NH-CO-R intermediate->amide hcl HCl intermediate->hcl salt Base-H+Cl- hcl->salt base Base base->salt +

Caption: Simplified reaction pathway for acylation with an acyl chloride.

buchwald_hartwig_cycle pd0 Pd(0)L_n ox_add Ar-Pd(II)-X L_n pd0->ox_add amine_complex [Ar-Pd(II)-NHR']+ L_n ox_add->amine_complex l1 Oxidative Addition ox_add->l1 product_complex Product Complex amine_complex->product_complex l2 Amine Coordination amine_complex->l2 product_complex->pd0 l3 Reductive Elimination product_complex->l3 l1->pd0 Ar-X l2->ox_add R'-NH2 -HX l3->amine_complex Ar-NHR'

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

References

Experimental setup for scaling up the synthesis of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scalable Synthesis of 1-(Methylsulfonyl)indolin-5-amine

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted indoline core, is of significant interest to researchers in drug discovery and development. The development of a robust and scalable synthetic process is crucial for advancing preclinical and clinical studies of drug candidates derived from this intermediate. While various methods for the synthesis of substituted indolines and their sulfonamide derivatives have been reported, a detailed, scalable protocol for this compound is essential for ensuring process safety, efficiency, and reproducibility in a larger-scale laboratory or pilot plant setting.[1][2][3][4]

This application note provides a detailed, three-step experimental protocol for the scaled-up synthesis of this compound. The proposed route is designed for scalability and incorporates considerations for process safety and product purity. The protocol includes detailed methodologies, a summary of quantitative data, and a visual workflow to guide researchers, scientists, and drug development professionals.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence starting from indoline:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 5-position of the indoline ring.

  • Sulfonylation: N-sulfonylation of 5-nitroindoline with methanesulfonyl chloride.

  • Reduction: Reduction of the nitro group to the corresponding primary amine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-Nitroindoline

  • Materials:

    • Indoline (1.0 eq)

    • Sulfuric acid (98%)

    • Potassium nitrate (1.05 eq)

    • Deionized water

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

    • Cooling bath (chiller)

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • Charge the jacketed glass reactor with sulfuric acid (5.0 vol) and cool to -5 °C to 0 °C using a chiller.

    • Slowly add indoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.

    • In a separate flask, dissolve potassium nitrate (1.05 eq) in a minimal amount of concentrated sulfuric acid and transfer this solution to the dropping funnel.

    • Add the potassium nitrate solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between -5 °C and 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, slowly pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 5 vol).

    • Combine the organic layers, wash with brine (2 x 3 vol), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization from ethanol/water to afford 5-nitroindoline as a solid.

Step 2: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

  • Materials:

    • 5-Nitroindoline (1.0 eq)

    • Dichloromethane (DCM)

    • Triethylamine (1.5 eq)

    • Methanesulfonyl chloride (1.2 eq)

    • Hydrochloric acid (1 M aqueous solution)

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

    • Cooling bath (chiller)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Charge the reactor with 5-nitroindoline (1.0 eq) and dichloromethane (10 vol).

    • Cool the mixture to 0 °C.

    • Add triethylamine (1.5 eq) to the suspension.

    • Add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Quench the reaction by adding 1 M HCl (5 vol).

    • Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 5 vol) and brine (1 x 5 vol).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(methylsulfonyl)-5-nitroindoline, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Materials:

    • 1-(Methylsulfonyl)-5-nitroindoline (1.0 eq)

    • Ethanol or Methanol

    • Palladium on carbon (10% Pd/C, 5 mol%)

    • Hydrogen gas or a hydrogen transfer reagent like ammonium formate

    • Celite®

  • Equipment:

    • Hydrogenation reactor (e.g., Parr hydrogenator) or a jacketed reactor equipped for reflux if using a transfer hydrogenation agent.

    • Filtration apparatus

    • Rotary evaporator

  • Procedure (using Hydrogen Gas):

    • Charge the hydrogenation reactor with 1-(methylsulfonyl)-5-nitroindoline (1.0 eq), ethanol (15 vol), and 10% Pd/C (5 mol%).

    • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

    • Monitor the reaction by observing hydrogen uptake and by HPLC analysis of reaction aliquots. The reaction is typically complete within 4-8 hours.

    • Upon completion, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.

Data Presentation

StepStarting MaterialReagentsProductMolar Ratio (eq)SolventYield (%)Purity (HPLC)
1Indoline1. Indoline 2. KNO₃ 3. H₂SO₄5-Nitroindoline1.0 1.05 -H₂SO₄75-85>98%
25-Nitroindoline1. 5-Nitroindoline 2. MsCl 3. Et₃N1-(Methylsulfonyl)-5-nitroindoline1.0 1.2 1.5DCM90-95>97%
31-(Methylsulfonyl)-5-nitroindoline1. Nitro-compound 2. 10% Pd/C 3. H₂This compound1.0 0.05 -Ethanol85-95>99%

Note: Yields and purities are typical and may vary depending on the reaction scale and optimization.

Experimental Workflow Diagram

Scale_Up_Synthesis Indoline Indoline Nitration Step 1: Nitration (-5 to 0 °C) Indoline->Nitration KNO3 KNO₃ / H₂SO₄ KNO3->Nitration MsCl Methanesulfonyl Chloride (MsCl) Sulfonylation Step 2: Sulfonylation (0 °C to RT) MsCl->Sulfonylation H2_PdC H₂ / Pd/C Reduction Step 3: Reduction (RT, 50-100 psi H₂) H2_PdC->Reduction Step1_Product 5-Nitroindoline Step1_Product->Sulfonylation Step2_Product 1-(Methylsulfonyl)-5-nitroindoline Step2_Product->Reduction Final_Product This compound Nitration->Step1_Product Work-up & Purification Sulfonylation->Step2_Product Work-up Reduction->Final_Product Filtration & Purification

Caption: Workflow for the scaled-up synthesis of this compound.

Safety and Process Considerations for Scale-Up

  • Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. The addition of reagents should be slow and monitored carefully.

  • Sulfonylation: Methanesulfonyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be performed in a well-ventilated fume hood.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a dedicated, properly grounded hydrogenation reactor by trained personnel. Ensure the system is leak-proof and purged of air before introducing hydrogen. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when saturated with hydrogen and solvent. The catalyst should be handled wet and filtered under an inert atmosphere if possible.

  • Process Optimization: For larger scales, consider process analytical technology (PAT) to monitor reaction progress in real-time. Optimization of solvent volumes, reaction times, and purification methods (e.g., crystallization vs. chromatography) will be critical for an efficient and cost-effective process.

References

Application Notes and Protocols for Enzyme Inhibition Screening of 1-(Methylsulfonyl)indolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the screening of 1-(Methylsulfonyl)indolin-5-amine derivatives for their potential as enzyme inhibitors. Recognizing that this chemical scaffold is prevalent in kinase inhibitors, this guide focuses on a robust, high-throughput biochemical assay to determine the inhibitory activity against a representative protein kinase. The provided luminescence-based assay is a common and reliable method for quantifying enzyme activity and inhibitor potency.[1][2][3] This application note includes a step-by-step experimental protocol, guidelines for data presentation, and visual diagrams to illustrate the workflow and a relevant biological pathway.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][4] The this compound core structure represents a scaffold with potential for the development of novel kinase inhibitors. A recent study on pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold demonstrated inhibitory activity against kinases like EGFR, HER2, and VEGFR2.[5]

To evaluate the potential of a library of this compound derivatives, a robust and scalable screening protocol is essential. High-throughput screening (HTS) methods are widely used to rapidly assess large numbers of compounds.[6][7] Among the various assay formats, luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, offer high sensitivity, a broad dynamic range, and are amenable to automation.[1][8][9] These assays measure the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[1][8]

This application note details a comprehensive protocol for screening this compound derivatives against a selected protein kinase using the ADP-Glo™ luminescence assay.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during an enzymatic reaction. The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compounds. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light output is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence indicates inhibition of the kinase by the test compound.[1][8][9]

Experimental Workflow

The overall experimental workflow for the screening protocol is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compounds Prepare Compound Dilution Plate add_compounds Add Compounds/Controls to Assay Plate prep_compounds->add_compounds prep_reagents Prepare Kinase and Substrate Solutions add_enzyme Add Kinase to Initiate Reaction prep_reagents->add_enzyme add_compounds->add_enzyme incubate_reaction Incubate at Room Temperature add_enzyme->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate to Deplete ATP add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to Generate Luminescence add_detection->incubate_detection read_luminescence Read Luminescence on a Plate Reader incubate_detection->read_luminescence calculate_inhibition Calculate Percent Inhibition read_luminescence->calculate_inhibition plot_curves Plot Dose-Response Curves calculate_inhibition->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50

Caption: Experimental workflow for kinase inhibition screening.

Materials and Reagents

  • Enzyme: Recombinant human protein kinase (e.g., EGFR, VEGFR2)

  • Substrate: Specific peptide substrate for the chosen kinase

  • ATP: Adenosine 5'-triphosphate

  • Test Compounds: this compound derivatives dissolved in 100% DMSO

  • Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine, Erlotinib)

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • UltraPure ATP

    • ADP

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Plates: White, opaque 384-well assay plates

  • Equipment:

    • Multichannel pipettes or automated liquid handler

    • Plate shaker

    • Luminometer plate reader

Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes as needed for other plate formats.

5.1. Compound Preparation

  • Prepare a stock solution of each this compound derivative in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution plate in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

  • Prepare intermediate dilution plates by diluting the compounds from the DMSO plate into the kinase reaction buffer. This minimizes the final DMSO concentration in the assay.

5.2. Assay Procedure

  • Add 2.5 µL of the diluted test compounds or control inhibitor to the wells of a 384-well assay plate. For control wells, add 2.5 µL of buffer containing the same percentage of DMSO.

    • 100% Inhibition Control (No Enzyme): Add buffer without enzyme.

    • 0% Inhibition Control (Vehicle): Add buffer with DMSO.

  • Prepare the enzyme solution by diluting the kinase in the reaction buffer to the desired concentration.

  • Prepare the substrate/ATP solution by mixing the peptide substrate and ATP in the reaction buffer. The final ATP concentration should be at or near its Km for the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of the enzyme solution to each well, except for the "no enzyme" control wells.

  • Add 5 µL of the substrate/ATP solution to all wells. The total reaction volume is 10 µL.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

Data Analysis and Presentation

6.1. Calculation of Percent Inhibition

The percentage of kinase inhibition is calculated using the following formula:

Where:

  • RLU_compound is the relative light units from wells with the test compound.

  • RLU_no_enzyme is the relative light units from the no-enzyme control (background).

  • RLU_vehicle is the relative light units from the vehicle (DMSO) control (0% inhibition).

6.2. Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration. The data are then fitted to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, R).

6.3. Data Presentation

Summarize the quantitative data for all tested derivatives in a clear and structured table for easy comparison.

Compound IDIC50 (µM)Hill Slope
Derivative 11.251.10.99
Derivative 20.871.00.98
Derivative 35.431.20.99
Derivative 4>50--
Control Inhibitor0.0150.90.99

Signaling Pathway Context

To illustrate the biological relevance of inhibiting a protein kinase, the following diagram shows a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for cancer drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Phosphorylation Ligand Growth Factor Ligand->RTK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway and point of inhibition.

Troubleshooting

  • High variability between replicates: Ensure proper mixing of reagents and accurate pipetting. Use automated liquid handlers for better precision.

  • Low signal-to-background ratio: Optimize enzyme and substrate concentrations. Ensure the kinase is active.

  • Inconsistent IC50 values: Check the stability of the compounds in the assay buffer. Verify the accuracy of compound dilutions.

By following this detailed protocol, researchers can effectively screen this compound derivatives for their enzyme inhibitory potential, enabling the identification of promising lead compounds for further drug development.

References

Application Notes and Protocols for Testing the Biological Effects of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)indolin-5-amine is a synthetic compound belonging to the indoline class of molecules. While specific biological data for this exact compound is not extensively documented in publicly available literature, the broader family of indoline and methylsulfonyl-containing compounds has demonstrated a wide array of significant biological activities. These include anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] This document provides a detailed guide for designing and implementing a series of cell-based assays to elucidate the potential therapeutic effects of this compound.

The proposed assays are designed to investigate the compound's effects on key cellular processes such as cytotoxicity, inflammation, and cancer-related signaling pathways. The protocols provided are comprehensive, offering step-by-step instructions for researchers to effectively evaluate the biological profile of this compound.

Potential Biological Activities

Based on the activities of structurally related molecules, this compound may exhibit the following biological effects:

  • Anti-inflammatory Activity: Indoline derivatives have been shown to possess potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[1][6][7]

  • Anticancer Activity: Several compounds containing the indoline or methylsulfonyl functional group have demonstrated anticancer potential by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4][8][9] Furthermore, some derivatives are known to modulate the activity of key enzymes in cancer metabolism, such as pyruvate kinase M2 (PKM2).[8]

  • Enzyme Inhibition: The sulfonyl group is a common feature in many enzyme inhibitors. It is plausible that this compound could act as an inhibitor of various enzymes, such as histone deacetylases (HDACs), which have been targeted by other indole derivatives.[9]

Experimental Plan Workflow

The following diagram outlines the logical workflow for the initial screening and subsequent detailed investigation of the biological effects of this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Assays cluster_pathway Phase 3: Pathway Analysis Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Anti_Inflammatory Anti-Inflammatory Assays (e.g., ELISA for cytokines) Cytotoxicity->Anti_Inflammatory If non-toxic at relevant concentrations Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Cytotoxicity->Cell_Cycle Enzyme_Activity Enzyme Activity Assays (e.g., PKM2, HDAC) Cytotoxicity->Enzyme_Activity Cell_Line_Selection Select Relevant Cell Lines (e.g., Cancer, Immune cells) Cell_Line_Selection->Cytotoxicity Western_Blot Western Blot Analysis (Key signaling proteins) Anti_Inflammatory->Western_Blot Apoptosis->Western_Blot Cell_Cycle->Western_Blot Enzyme_Activity->Western_Blot

Caption: Experimental workflow for testing this compound.

Phase 1: Initial Screening

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range at which this compound affects cell viability and to establish the IC50 (half-maximal inhibitory concentration) in various cell lines.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Cell LineTreatment DurationIC50 (µM)
A549 (Lung Cancer)24hData
48hData
72hData
MCF-7 (Breast Cancer)24hData
48hData
72hData
RAW 264.7 (Macrophage)24hData
48hData
72hData

Phase 2: Mechanistic Assays

Anti-Inflammatory Activity Assay

Objective: To assess the potential of this compound to inhibit the production of pro-inflammatory cytokines in immune cells.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Pre-treatment:

    • Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours. Include a vehicle control.

  • Inflammatory Stimulation:

    • Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 1,500 rpm for 10 minutes.

    • Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

Compound Concentration (µM)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
0 (LPS only)100100
Concentration 1DataData
Concentration 2DataData
Concentration 3DataData
Apoptosis Assay

Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., A549) in a 6-well plate at a density of 5 x 10^5 cells per well.

    • After 24 hours, treat the cells with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlDataDataDataData
Compound (24h)DataDataDataData
Compound (48h)DataDataDataData
Cell Cycle Analysis

Objective: To investigate whether this compound induces cell cycle arrest.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 6-well plate and treat with the IC50 concentration of the compound as described for the apoptosis assay.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and resuspend them in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlDataDataData
Compound (24h)DataDataData
Compound (48h)DataDataData

Phase 3: Pathway Analysis

Objective: To identify the molecular mechanisms and signaling pathways affected by this compound.

Western Blot Analysis

Based on the results from the mechanistic assays, Western blotting can be used to investigate changes in the expression and activation of key proteins in relevant signaling pathways.

Potential Signaling Pathways and Key Proteins:

  • Inflammation (in RAW 264.7 cells):

    • NF-κB Pathway: p-p65, p65, IκBα

    • MAPK Pathway: p-p38, p38, p-ERK, ERK, p-JNK, JNK

  • Apoptosis (in cancer cells):

    • Intrinsic Pathway: Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP

    • Extrinsic Pathway: Cleaved Caspase-8

  • Cell Cycle (in cancer cells):

    • G2/M Arrest: p21, Cyclin B1, CDK1

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with this compound as in the mechanistic assays.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Signaling Pathway Diagrams:

NF-κB Signaling Pathway in Inflammation

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 degrades, releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) p65_p50_nuc->Gene_Expression induces Compound 1-(Methylsulfonyl) indolin-5-amine Compound->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway by the test compound.

Intrinsic Apoptosis Pathway

apoptosis_pathway Compound 1-(Methylsulfonyl) indolin-5-amine Bax Bax Compound->Bax upregulates? Bcl2 Bcl-2 Compound->Bcl2 downregulates? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Cleaved_Caspase9 Cleaved Caspase-9 Caspase9->Cleaved_Caspase9 Caspase3 Pro-Caspase-3 Cleaved_Caspase9->Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Induction of the intrinsic apoptosis pathway by the test compound.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of the biological effects of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and effects on cancer cell proliferation and survival, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The use of multiple cell lines and a combination of endpoint and mechanistic assays will ensure a comprehensive and reliable assessment of this novel compound.

References

Application Note: Derivatization of 1-(Methylsulfonyl)indolin-5-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Of particular interest is the role of indoline-containing molecules as modulators of key signaling pathways implicated in various diseases. Notably, the indolinone core is a well-established pharmacophore in the design of potent tyrosine kinase inhibitors.[3][4][5][6] Tyrosine kinases are a large family of enzymes that play a critical role in cellular processes such as proliferation, differentiation, migration, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

This application note describes the derivatization of a key intermediate, 1-(methylsulfonyl)indolin-5-amine, for the generation of a chemical library aimed at exploring the structure-activity relationships (SAR) of this compound class. The primary amino group at the 5-position and the N-sulfonyl group provide versatile handles for chemical modification. The derivatization strategies outlined herein focus on N-acylation and reductive amination at the 5-amino position, allowing for the introduction of a diverse range of substituents to probe the chemical space around the indoline core. The resulting library of compounds can be screened against various biological targets, with a particular focus on tyrosine kinases, to identify novel and potent modulators for further drug development.

Synthetic Derivatization Strategies

The derivatization of this compound can be readily achieved through two primary synthetic routes targeting the 5-amino group: N-acylation and reductive amination. These methods allow for the introduction of a wide variety of functional groups, enabling a thorough investigation of the structure-activity relationship.

General Workflow for Derivatization

The overall experimental workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Evaluation A This compound B Derivatization Reaction (N-Acylation or Reductive Amination) A->B C Purification (Column Chromatography) B->C D Structural Analysis (NMR, MS) C->D E In vitro Biological Screening (e.g., Kinase Assay) D->E F Data Analysis and SAR E->F

Caption: Synthetic and screening workflow.

Experimental Protocols

General Method for N-Acylation of this compound

This protocol describes the coupling of various carboxylic acids to the 5-amino group of this compound using a standard peptide coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

General Method for Reductive Amination of this compound

This protocol outlines the reaction of this compound with various aldehydes or ketones followed by in-situ reduction of the resulting imine.

Materials:

  • This compound

  • Aldehyde or ketone of choice (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical biological activity data for a series of derivatized this compound compounds against a representative tyrosine kinase (e.g., VEGFR2). The data is intended to illustrate potential SAR trends based on the nature of the substituent introduced at the 5-position.

Compound IDR GroupModification TypeMolecular WeightLogP (calculated)IC₅₀ (nM) against VEGFR2
1 -HParent Compound212.271.8>10000
2a -C(O)CH₃N-Acylation254.311.95200
2b -C(O)PhN-Acylation316.383.21500
2c -C(O)-(4-Cl-Ph)N-Acylation350.823.9850
2d -C(O)-(4-OCH₃-Ph)N-Acylation346.413.11200
3a -CH₂CH₃Reductive Amination240.332.58300
3b -CH₂PhReductive Amination302.403.92500
3c -CH₂(4-Cl-Ph)Reductive Amination336.844.6980
3d -CH₂(4-OCH₃-Ph)Reductive Amination332.433.82100

SAR Discussion:

  • Parent Compound (1): The unsubstituted this compound shows minimal activity, indicating the need for derivatization to achieve significant potency.

  • N-Acylation (2a-2d): Introduction of an acyl group at the 5-amino position generally leads to an increase in activity. A simple acetyl group (2a) confers weak activity. Aromatic acyl groups (2b-2d) are more favorable, with electron-withdrawing substituents on the phenyl ring (e.g., 4-chloro in 2c) enhancing potency. This suggests that the electronic properties and steric bulk of the R group play a crucial role in binding to the target.

  • Reductive Amination (3a-3d): N-alkylation also improves activity over the parent compound. Similar to the acylated series, aromatic substituents (3b-3d) are more effective than small alkyl groups (3a). The presence of a halogen on the benzyl group (3c) leads to the most potent compound in this series, highlighting the importance of specific hydrophobic and electronic interactions within the kinase binding pocket.

Proposed Signaling Pathway

Given that indoline scaffolds are frequently found in tyrosine kinase inhibitors, a plausible biological target for these newly synthesized derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The signaling pathway initiated by VEGFR2 activation is a critical driver of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of this pathway is a validated strategy in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation VEGF VEGF VEGF->VEGFR2 Binding RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration, Survival) ERK->Gene mTOR mTOR AKT->mTOR mTOR->Gene Inhibitor Indoline Derivative Inhibitor->VEGFR2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Methylsulfonyl)indolin-5-amine.

Synthetic Pathway Overview

The synthesis of this compound can be approached via two primary routes, both commencing from 5-nitroindoline. The key transformations are the mesylation of the indoline nitrogen and the reduction of the nitro group. The order of these steps can be varied, each with its own set of advantages and potential challenges.

Synthetic_Routes Alternative Synthetic Routes to this compound A 5-Nitroindoline B Route 1: Mesylation First E Route 2: Reduction First C 1-(Methylsulfonyl)-5-nitroindoline B->C Mesylation (MsCl, Base) D This compound C->D Nitro Reduction (e.g., H2/Pd-C, Fe/HCl) F Indolin-5-amine E->F Nitro Reduction (e.g., H2/Pd-C, Fe/HCl) F->D Mesylation (MsCl, Base) Troubleshooting_Nitro_Reduction Troubleshooting Workflow for Nitro Group Reduction start Nitro Reduction Issues incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No catalyst Check Catalyst Activity (if using hydrogenation) incomplete->catalyst Yes optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) side_products->optimize_conditions Yes purification Purification Strategy side_products->purification No reagent Increase Reagent Stoichiometry (e.g., Fe, SnCl2) catalyst->reagent conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagent->conditions change_method Consider Alternative Reduction Method conditions->change_method optimize_conditions->purification

Overcoming poor solubility of 1-(Methylsulfonyl)indolin-5-amine in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 1-(Methylsulfonyl)indolin-5-amine in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of the polar sulfonyl group and the amine functionality introduces hydrogen bonding capabilities, while the indoline core is largely non-polar. This combination of a rigid, fused ring system and polar functional groups can lead to strong crystal lattice energy, making it difficult for solvents to effectively solvate the molecule.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

A2: When encountering poor solubility, begin by assessing your solvent choice. If the compound is not dissolving, consider gentle heating of the mixture. If heating does not resolve the issue, the addition of a co-solvent is a common and effective strategy. For reactions where the compound is a suspended solid, vigorous stirring or mechanical agitation is crucial to ensure the maximum surface area is exposed to the liquid phase.

Q3: Can changing the temperature of the reaction mixture improve the solubility of this compound?

A3: Yes, for most solids, solubility increases with temperature.[1][2] Heating the reaction mixture can provide the necessary energy to overcome the crystal lattice forces of the solid, allowing it to dissolve. However, it is critical to consider the thermal stability of all reactants and reagents in your mixture to avoid degradation. The dissolution of many organic solids in water is an endothermic process, meaning that applying heat will favor dissolution.[2][3]

Q4: What is a co-solvent, and how can it help improve the solubility of my compound?

A4: A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction solvent to increase the solubility of a poorly soluble compound.[4][5] Co-solvents work by altering the overall polarity of the solvent system to be more compatible with the solute. For a molecule like this compound, which has both polar and non-polar characteristics, a mixture of solvents can be more effective than a single solvent.

Q5: Are there any other techniques to enhance solubility if solvent and temperature adjustments are insufficient?

A5: Yes, sonication is a valuable technique for enhancing the dissolution of solids.[6][7] The application of ultrasonic waves can help break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolving process.[8][9] This method is particularly useful for kinetically slow dissolution processes.

Troubleshooting Guides

Issue: this compound fails to dissolve completely in the reaction solvent.

This guide provides a systematic approach to addressing the poor solubility of this compound.

Troubleshooting Workflow

start Start: Poor Solubility Observed check_solvent Step 1: Evaluate Solvent Choice start->check_solvent heat Step 2: Apply Gentle Heating check_solvent->heat Is solvent appropriate for reaction? cosolvent Step 3: Introduce a Co-solvent heat->cosolvent Solubility still poor? success Success: Compound Dissolved heat->success Compound dissolves? sonication Step 4: Utilize Sonication cosolvent->sonication Precipitation or incomplete dissolution persists? cosolvent->success Compound dissolves? sonication->success Compound dissolves? fail Further Action Required: Consider derivatization or alternative synthetic route sonication->fail Still insoluble?

Caption: Troubleshooting workflow for poor solubility.

Data Presentation: Solvent & Co-solvent Selection Guide
Solvent ClassExamplesExpected SolubilityRationale & Considerations
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Moderate to Good These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors, aiding in the dissolution of the polar functional groups.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate Offer some polarity to interact with the sulfonyl group but may be less effective for the amine. Often used in combination with other solvents.
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate Can act as both hydrogen bond donors and acceptors. Their effectiveness will depend on the overall polarity of the reaction mixture. Can also serve as effective co-solvents.[4]
Chlorinated Dichloromethane (DCM), ChloroformLow Generally less effective due to their lower polarity and inability to participate in hydrogen bonding.
Aromatic Toluene, XyleneVery Low Unlikely to be effective solvents on their own due to the polar nature of the solute.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

This protocol details the steps for using a co-solvent to improve the solubility of this compound.

  • Initial Setup : To your reaction vessel containing the primary solvent and other reagents, add this compound.

  • Stirring : Begin vigorous stirring of the suspension at room temperature.

  • Co-solvent Addition : Slowly add a more polar, miscible co-solvent (e.g., DMF or DMSO) dropwise to the suspension.

  • Observation : Continue adding the co-solvent until the solid dissolves completely.

  • Quantification : Record the volume of co-solvent required to achieve dissolution. It is advisable to use the minimum amount necessary to avoid significant changes to the reaction medium's properties.

  • Proceed with Reaction : Once the solution is homogeneous, proceed with the subsequent steps of your reaction.

Protocol 2: Solubility Enhancement via Sonication

This protocol describes the use of an ultrasonic bath to aid in the dissolution of this compound.

  • Preparation : Prepare a suspension of this compound in your chosen reaction solvent system in a sealed reaction vessel.

  • Sonication Bath : Place the reaction vessel in an ultrasonic bath. Ensure the liquid level in the bath is sufficient to cover the level of the reaction mixture in the vessel.

  • Application of Ultrasound : Turn on the ultrasonic bath. The high-frequency sound waves will agitate the particles in the suspension.[6]

  • Monitoring : Sonicate the mixture for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.

  • Temperature Control : Be aware that sonication can cause a slight increase in temperature. If your reaction is temperature-sensitive, consider using a cooled sonication bath.

  • Completion : Continue sonication until the solid is fully dissolved or no further dissolution is observed.

Logical Relationship of Solubility Enhancement Techniques

The following diagram illustrates the decision-making process for selecting a solubility enhancement technique.

start Initial State: Poorly Soluble Compound temp Temperature Increase start->temp Is reaction thermally stable? cosolvent Co-solvent Addition start->cosolvent Is a solvent mixture permissible? sonication Sonication start->sonication Are kinetic limitations suspected? dissolved Homogeneous Solution temp->dissolved cosolvent->dissolved sonication->dissolved

Caption: Selection of solubility enhancement methods.

References

Troubleshooting low purity of 1-(Methylsulfonyl)indolin-5-amine after purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low purity of 1-(Methylsulfonyl)indolin-5-amine after purification. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: After my column chromatography purification, the purity of my this compound is still low. What are the likely causes?

Low purity after column chromatography can stem from several factors related to the compound's chemical nature and the purification technique itself. Given that this compound contains a basic amine group, common issues include:

  • Incomplete Reaction or Carryover of Starting Materials: The synthesis may not have gone to completion, leaving unreacted starting materials in your crude product. For example, if the 5-amino group was generated by the reduction of a nitro group, residual 1-(methylsulfonyl)-5-nitroindoline could be a significant impurity.

  • Formation of Side Products: The reaction conditions may have led to the formation of byproducts. Indoline rings can be susceptible to oxidation, potentially forming colored impurities.[1]

  • On-Column Degradation: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds or irreversible binding of basic compounds like amines.[2]

  • Inappropriate Column Chromatography Conditions: The chosen solvent system may not be optimal for separating your product from impurities. For basic compounds, this is a frequent issue, leading to peak tailing and poor separation.[2][3]

  • Co-elution of Impurities: An impurity with a similar polarity to your product may be co-eluting.

Q2: My compound is sticking to the silica gel column or showing significant tailing. How can I improve my chromatographic separation?

This is a classic problem when purifying amines on standard silica gel.[2] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution and peak shape. Here are several strategies to counteract this:

  • Use a Mobile Phase Modifier: Add a small amount of a basic competitor, such as triethylamine (TEA) or ammonia, to your eluent.[2][3] A common starting point is to add 0.1-1% TEA to your solvent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and improve the elution of your amine.

  • Switch to a Different Stationary Phase:

    • Amine-functionalized silica: These columns have a basic surface, which minimizes the strong interactions with basic analytes, often providing better peak shapes without the need for mobile phase additives.[4]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Reversed-phase chromatography (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be very effective.[5]

Q3: I'm considering recrystallization to purify my compound. What should I consider?

Recrystallization is an excellent purification technique for solid compounds, provided a suitable solvent can be found. For sulfonamides, various alcohol-based solvent systems have been used effectively.[6]

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble at high temperatures or remain soluble at room temperature.

  • Procedure:

    • Dissolve the impure compound in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Q4: How can I identify the impurities in my sample?

Several analytical techniques are essential for identifying unknown impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC can help you determine the number of components in your sample and their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool that couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. It can provide the molecular weights of your impurities, which is a crucial first step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities, especially if they can be isolated or are present in significant quantities.[7]

Data Presentation

The following table illustrates hypothetical outcomes of troubleshooting steps on the purity and yield of this compound.

Purification MethodMobile Phase/SolventPurity (%)Yield (%)Observations
Initial Attempt: Silica Gel Chromatography Ethyl Acetate / Hexanes (1:1)7550Significant peak tailing, product loss on the column.
Troubleshooting 1: Modified Silica Gel Chromatography Ethyl Acetate / Hexanes (1:1) + 1% Triethylamine9585Symmetrical peak shape, improved recovery.
Troubleshooting 2: Amine-Functionalized Silica Ethyl Acetate / Hexanes (1:1)9690Excellent separation, no need for additives.
Troubleshooting 3: Reversed-Phase (C18) Chromatography Acetonitrile / Water (gradient)9888Good separation of polar impurities.
Troubleshooting 4: Recrystallization Ethanol / Water99+70High purity, but some loss of material to the mother liquor.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is for assessing the purity of your sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition (95:5 Mobile Phase A:B).

Protocol 2: Flash Column Chromatography with Triethylamine Modifier
  • Stationary Phase: Standard silica gel.

  • Eluent Preparation: Prepare your chosen solvent system (e.g., Ethyl Acetate/Hexanes). Add triethylamine to make up 1% of the total volume.

  • Column Packing: Pack the column with silica gel slurried in the prepared eluent.

  • Equilibration: Equilibrate the column by passing several column volumes of the eluent through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Load this powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and should be removed during this step.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_purification Purification Issues cluster_chemistry Chemical Issues start Low Purity of this compound check_analytical Analyze by HPLC/LC-MS start->check_analytical decision_impurities Are impurities known? check_analytical->decision_impurities tailing Significant Tailing/Streaking? decision_impurities->tailing No check_reaction Check Reaction Completion (TLC/HPLC) decision_impurities->check_reaction Yes add_tea Add 1% TEA to Eluent tailing->add_tea Yes use_amine_column Use Amine-Functionalized Silica tailing->use_amine_column Yes use_rp_column Use Reversed-Phase (C18) tailing->use_rp_column Yes tailing->check_reaction No end_node Pure Product add_tea->end_node use_amine_column->end_node use_rp_column->end_node side_products Suspect Side Products/Degradation check_reaction->side_products recrystallize Attempt Recrystallization side_products->recrystallize reoptimize Re-optimize Reaction Conditions side_products->reoptimize recrystallize->end_node reoptimize->start

Caption: Troubleshooting workflow for low purity of this compound.

Hypothetical Impurity Formation Pathway

This diagram illustrates a potential synthetic route starting from 5-nitroindoline and highlights where impurities might arise.

Impurity_Formation node_start 5-Nitroindoline node_intermediate 1-(Methylsulfonyl)-5-nitroindoline Starting Material Carryover node_start->node_intermediate Sulfonylation node_reagent1 Methanesulfonyl Chloride (MsCl), Base node_reagent1->node_intermediate:f1 node_product This compound (Product) node_intermediate->node_product Reduction node_impurity1 Incomplete Reduction Impurity (e.g., Nitroso or Hydroxylamine intermediate) node_intermediate->node_impurity1 Incomplete Reaction node_reagent2 Reduction (e.g., H2, Pd/C or Fe/HCl) node_impurity2 Oxidation Impurity (e.g., Dehydrogenation to Indole) node_product->node_impurity2 Air/Light Exposure

References

Preventing degradation of 1-(Methylsulfonyl)indolin-5-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(Methylsulfonyl)indolin-5-amine to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound containing an indoline core, a methylsulfonyl group, and an amine substituent.[1] Its structural motifs are found in various biologically active molecules, suggesting its use as a building block in the synthesis of pharmaceutical compounds.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the functional groups present (an aromatic amine and a sulfonamide), the primary factors that can lead to degradation are exposure to light, heat, and oxidizing agents.[2][3][4] Aromatic amines are known to be susceptible to discoloration and photo-oxidation upon exposure to light.[2]

Q3: How can I visually identify if my sample of this compound has degraded?

A3: A common sign of degradation for aromatic amines is a change in color, often darkening or turning yellowish-brown. However, visual inspection is not a definitive test for purity. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is necessary to confirm the integrity of the compound.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, potential degradation pathways include oxidation of the amine group to form N-oxides or hydroxylamines, and potential cleavage of the sulfonamide bond under harsh conditions.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the solid compound (e.g., from off-white to yellow/brown) Exposure to light or air (oxidation)Store the compound in an amber, airtight vial in a dark, inert atmosphere. Perform a purity check using HPLC.
Unexpected peaks in HPLC analysis Degradation of the compoundReview storage conditions. Ensure the compound is protected from light, heat, and oxygen. Consider re-purification if necessary.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.Confirm the identity and purity of the material using analytical techniques like NMR or LC-MS.
Inconsistent experimental results Degradation of the starting materialAlways use a freshly opened or recently verified batch of the compound for sensitive experiments. Re-evaluate storage and handling procedures.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Parameter Recommended Condition Rationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Low temperatures slow down the rate of chemical degradation.[2]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes the risk of oxidation of the aromatic amine functionality.[4]
Light Protection from light (amber vial or stored in the dark)Aromatic amines can be light-sensitive and prone to photo-degradation.[2]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase B to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance.[3][6][7]

  • Acidic Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with a 3% hydrogen peroxide solution at room temperature for 24 hours.[3]

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by HPLC (using the method described above) to identify and quantify any degradation products.

Visualizations

Oxidative Degradation Pathway cluster_0 Oxidative Stress Compound This compound N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation Hydroxylamine Hydroxylamine Derivative Compound->Hydroxylamine Oxidation Polymeric Polymeric Impurities N_Oxide->Polymeric Hydroxylamine->Polymeric

Caption: A potential oxidative degradation pathway for this compound.

Troubleshooting Workflow Start Degradation Suspected Visual Visual Inspection (Color Change?) Start->Visual HPLC Perform HPLC Analysis Visual->HPLC Check_Purity Purity > 98%? HPLC->Check_Purity Review_Storage Review Storage Conditions (Light, Temp, Atmosphere) Check_Purity->Review_Storage No End_Good Compound is Stable Check_Purity->End_Good Yes Repurify Consider Repurification Review_Storage->Repurify Use_Fresh Use Fresh Batch Repurify->Use_Fresh End_Bad Compound Degraded Use_Fresh->End_Bad

Caption: A troubleshooting workflow for suspected degradation of the compound.

References

Issues with scaling up the synthesis of 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the scale-up synthesis of 1-(Methylsulfonyl)indolin-5-amine.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the most common synthetic route for this compound suitable for scale-up? A common and scalable route involves two main steps:

    • Sulfonylation: Reaction of 5-nitroindoline with methanesulfonyl chloride (MsCl) in the presence of a suitable base.

    • Reduction: Reduction of the nitro group of the resulting 1-(methylsulfonyl)-5-nitroindoline to the corresponding amine.

  • Q2: What are the primary safety concerns when scaling up this synthesis? The main hazards involve the sulfonylation and reduction steps. Methanesulfonyl chloride is corrosive and reacts exothermically. Catalytic hydrogenation for the nitro reduction involves flammable hydrogen gas and potentially pyrophoric catalysts (like Palladium on Carbon). A thorough safety review and risk assessment are critical before any scale-up.

Sulfonylation Step

  • Q3: Which base is recommended for the sulfonylation of 5-nitroindoline at a larger scale? Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. While pyridine can be effective, its removal during work-up can be more challenging on a large scale. The choice of base can impact reaction rate and impurity profile.

  • Q4: My sulfonylation reaction is sluggish. What are the possible causes? Possible causes include poor quality of reagents (especially methanesulfonyl chloride, which can hydrolyze), insufficient base, or too low a reaction temperature. Ensure all reagents are anhydrous, as water can react with the sulfonyl chloride.[1]

Reduction Step

  • Q5: What are the pros and cons of different nitro reduction methods for scale-up? Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, it requires specialized high-pressure equipment. Transfer hydrogenation is a good alternative that avoids high-pressure hydrogen gas. Metal/acid reductions (e.g., Fe/HCl, SnCl2) are effective but generate significant metallic waste, making work-up and disposal problematic on a large scale.[2]

  • Q6: I am observing incomplete reduction or the formation of side products. What should I check? In catalytic hydrogenation, catalyst deactivation is a common issue. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). Check the hydrogen pressure and ensure efficient mixing to facilitate contact between the catalyst, substrate, and hydrogen. For transfer hydrogenation, the choice and stoichiometry of the hydrogen donor are critical.

Purification

  • Q7: Column chromatography is not feasible for my multi-kilogram scale. What is the best purification strategy? The preferred method for large-scale purification is crystallization. It is crucial to develop a robust crystallization procedure from a suitable solvent or solvent system. An acid-base work-up can also be highly effective for purifying the final amine product by extracting it into an aqueous acid phase, washing away neutral organic impurities, and then basifying to recover the purified product.[3]

  • Q8: The final product is an oil or fails to crystallize. What can I do? Residual solvents or impurities can inhibit crystallization. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, consider converting the amine to a stable crystalline salt (e.g., hydrochloride or tartrate salt), which can be easier to handle, purify, and store. This salt can then be converted back to the free base if necessary.

Visual Guides

Caption: High-level workflow for the two-step synthesis of this compound.

References

How to remove unreacted starting materials from 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)indolin-5-amine. The following information addresses common issues related to the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

The synthesis of this compound typically proceeds in two key steps: the reduction of 5-nitroindoline to 5-aminoindoline, followed by the reaction of 5-aminoindoline with methanesulfonyl chloride. Therefore, the most probable impurities are:

  • Unreacted 5-aminoindoline: The immediate precursor to the final product.

  • Unreacted 5-nitroindoline: The starting material for the synthesis of 5-aminoindoline.

  • Methanesulfonic acid: Formed from the hydrolysis of excess methanesulfonyl chloride.

  • Di-sulfonated byproducts: Where the amine of a second 5-aminoindoline molecule reacts with the product.

Q2: My crude this compound product is an oil and won't crystallize. What should I do?

"Oiling out" is a common issue with amine compounds during crystallization. Here are several strategies to address this:

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling often promotes oil formation.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal to the saturated solution can induce crystallization.

  • Solvent System Adjustment: Experiment with a mixed solvent system. Dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes slightly cloudy. Gentle warming to redissolve the cloudiness followed by slow cooling can promote crystal growth.

  • Salt Formation: Consider converting the amine to its hydrochloride salt by treating it with a solution of HCl in an organic solvent like diethyl ether. The resulting salt is often more crystalline than the free base.

Q3: How can I monitor the progress of the purification by Thin Layer Chromatography (TLC)?

A typical TLC system for monitoring the purification of this compound would be a silica gel plate with a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol. To visualize the spots, you can use:

  • UV Light (254 nm): Aromatic compounds like the indoline derivatives will appear as dark spots on a fluorescent background.

  • Potassium Permanganate Stain: This stain will visualize most organic compounds as yellow or brown spots on a purple background.

  • Ninhydrin Stain: This is particularly useful for detecting the unreacted 5-aminoindoline, which will typically show up as a colored spot upon heating.

Troubleshooting Purification by Column Chromatography

Issue: My compound is streaking on the silica gel column.

This is a common problem with amines on silica gel due to the acidic nature of the stationary phase.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica gel and lead to sharper peaks.

Issue: I am not getting good separation between my product and the unreacted 5-aminoindoline.

  • Solution 1: Gradient Elution: Start with a low polarity eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity by adding more ethyl acetate or methanol. This will help to resolve compounds with similar polarities.

  • Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which can provide different selectivity for basic compounds.

Experimental Protocols

Column Chromatography Purification Protocol

This protocol describes a general method for the purification of this compound from its unreacted starting materials using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (Et₃N)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexanes/ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 hexanes/ethyl acetate) containing 0.5% triethylamine.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization Protocol

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Solvents: Ethanol, Water (or Ethyl Acetate, Hexanes)

  • Erlenmeyer flask, hot plate, ice bath, filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table provides illustrative data for a typical purification of this compound.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Column Chromatography~85%>98%~75%
Recrystallization~85%>97%~60%

Visualization

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (5-aminoindoline, methanesulfonyl chloride) reaction Reaction start->reaction crude Crude Product reaction->crude column Column Chromatography crude->column Primary Method recrystal Recrystallization column->recrystal Optional Further Purification pure Pure Product (>98%) column->pure recrystal->pure

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Signaling Pathway Involvement

Derivatives of 1-(sulfonyl)indoline have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in the metabolic reprogramming of cancer cells. The following diagram illustrates the role of PKM2 in the glycolytic pathway.

glycolysis_pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate ATP Lactate Lactate Pyruvate->Lactate Warburg Effect PKM2 Pyruvate Kinase M2 (Target of Activators) PKM2->Pyruvate Activator 1-(Sulfonyl)indoline Derivative Activator->PKM2 Activates

Caption: The role of Pyruvate Kinase M2 (PKM2) in the glycolytic pathway and its activation by 1-(sulfonyl)indoline derivatives.

Technical Support Center: Optimizing HPLC Parameters for 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of 1-(Methylsulfonyl)indolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A reversed-phase HPLC method using a C18 column is a suitable starting point for analyzing this compound, which is a polar aromatic amine. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile is recommended to ensure good peak shape and resolution.

Q2: Why is my peak for this compound tailing?

Peak tailing for amine compounds is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[1] These interactions can be minimized by adjusting the mobile phase pH or using a base-deactivated column.[1]

Q3: Can I use a different organic modifier instead of acetonitrile?

Yes, methanol can also be used as an organic modifier. The choice between acetonitrile and methanol can affect the selectivity of the separation. It is advisable to test both to determine which provides the better resolution for your specific sample matrix.

Q4: How can I improve the sensitivity of my analysis?

Method sensitivity can be enhanced in several ways. Optimizing the mobile phase to reduce peak tailing can increase peak height and thus sensitivity.[2] Additionally, ensuring the sample is dissolved in a solvent compatible with the mobile phase can prevent peak distortion and improve detection. For very low concentrations, pre-column derivatization to attach a fluorescent tag can significantly improve detection limits, although this adds complexity to the sample preparation.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Q: My chromatogram shows a tailing peak for this compound. What are the potential causes and solutions?

A: Peak tailing is a common issue when analyzing basic compounds like amines. Here are the likely causes and how to address them:

  • Cause: Secondary interactions with residual silanol groups on the column's stationary phase.[1]

  • Solution:

    • Mobile Phase pH Adjustment: Lowering the pH of the aqueous portion of your mobile phase to below 3 with an acid like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, reducing their interaction with the protonated amine.[1][4]

    • Use of a Competing Base: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[1]

    • Column Selection: Utilize a column with a base-deactivated stationary phase or an end-capped column to minimize the number of available silanol groups.[1]

  • Cause: Column overload.

  • Solution: Reduce the concentration of your sample or decrease the injection volume.[5]

  • Cause: Column contamination or degradation.

  • Solution: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.[4]

Issue 2: Poor Peak Shape (Fronting)

Q: The peak for my analyte is fronting. What could be causing this?

A: Peak fronting is often related to the sample solvent or column issues.

  • Cause: The sample is dissolved in a solvent that is stronger than the initial mobile phase.[5][6]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If the analyte's solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Cause: Column overload.

  • Solution: Decrease the concentration of the sample or the injection volume.[6]

  • Cause: A void or channel has formed at the head of the column.

  • Solution: This usually indicates physical damage to the column bed. The column will likely need to be replaced.

Issue 3: Inconsistent Retention Times

Q: I am observing a drift in the retention time for this compound across multiple injections. Why is this happening?

A: Drifting retention times can be caused by several factors related to the column, mobile phase, or HPLC system.

  • Cause: Insufficient column equilibration time between gradient runs.

  • Solution: Increase the post-run equilibration time to ensure the column returns to the initial conditions before the next injection.

  • Cause: Changes in mobile phase composition.

  • Solution: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase manually, be precise with your measurements.

  • Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant and stable temperature.

  • Cause: A leak in the HPLC system.

  • Solution: Check for leaks at all fittings and connections, as this can affect the flow rate and mobile phase composition.

Data Presentation

The following tables summarize recommended starting parameters and troubleshooting adjustments for the HPLC analysis of this compound.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18, 2.7-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

Table 2: Troubleshooting Parameter Adjustments

IssueParameter to AdjustRecommended ChangeExpected Outcome
Peak Tailing Mobile Phase A pHDecrease pH by adding 0.1% TFAImproved peak symmetry
ColumnUse a base-deactivated columnReduced silanol interactions
Peak Fronting Sample SolventDissolve sample in mobile phaseSharper, more symmetrical peak
Injection VolumeDecrease by 50%Improved peak shape
Poor Resolution Gradient SlopeDecrease the rate of changeIncreased separation between peaks
Flow RateDecrease to 0.8 mL/minIncreased retention and resolution
Inconsistent Retention Column EquilibrationIncrease time to 5-10 column volumesStable retention times

Experimental Protocols

Protocol 1: Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

Protocol 2: HPLC Analysis

  • System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure they are thoroughly degassed.

    • Install the recommended column and set the column oven to 30 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Set up a sequence in the chromatography data system (CDS) software.

    • Include injections of a blank (initial mobile phase), the working standard solutions, and the samples to be analyzed.

  • Data Acquisition:

    • Begin the sequence. The gradient will run from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes to wash the column.

    • Return to 5% B and re-equilibrate for at least 5 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Observed peak_shape Assess Peak Shape start->peak_shape retention_time Check Retention Time peak_shape->retention_time Normal tailing Peak Tailing? peak_shape->tailing Abnormal resolution Evaluate Resolution retention_time->resolution Consistent solution_retention Check for Leaks Ensure Proper Equilibration Verify Mobile Phase Prep retention_time->solution_retention Inconsistent solution_resolution Optimize Gradient Slope Adjust Flow Rate Change Stationary Phase resolution->solution_resolution Poor end Problem Resolved resolution->end Acceptable fronting Peak Fronting? tailing->fronting No solution_tailing Adjust Mobile Phase pH Use Base-Deactivated Column Reduce Sample Load tailing->solution_tailing Yes split Split Peak? fronting->split No solution_fronting Match Sample Solvent to Mobile Phase Reduce Sample Load fronting->solution_fronting Yes split->retention_time No solution_split Check for Column Void Ensure Solvent Compatibility split->solution_split Yes solution_tailing->end solution_fronting->end solution_split->end solution_retention->end solution_resolution->end

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Parameter_Relationships parameters HPLC Parameters Mobile Phase (pH, % Organic) Flow Rate Temperature Stationary Phase retention Retention Time parameters->retention resolution Resolution parameters->resolution peak_shape Peak Shape parameters->peak_shape analysis_time Analysis Time parameters->analysis_time retention->resolution resolution->analysis_time peak_shape->resolution

Caption: Relationship between HPLC parameters and separation quality.

References

Addressing inconsistent results in biological assays with 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in biological assays involving 1-(Methylsulfonyl)indolin-5-amine. The guidance is based on best practices for working with small molecule compounds in a research and drug development setting.

Frequently Asked Questions (FAQs)

Q1: We are observing a complete lack of activity with this compound in our assay. What are the primary reasons this might occur?

A1: Several factors could contribute to a lack of observed activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Key considerations include:

  • Compound Integrity and Solubility: The compound may have degraded, or it may not be sufficiently soluble in the assay buffer at the concentration being tested.[1]

  • Experimental Protocol: Errors in the assay protocol, such as incorrect reagent concentrations, inappropriate incubation times, or poor cell health, can mask the compound's effects.[1]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be essential for the biological outcome being measured in your specific model.[1]

Q2: Our results with this compound are highly variable between experiments. What are the common sources of this inconsistency?

A2: High variability is a frequent challenge in biological assays. Common sources include:

  • Compound Preparation: Inconsistent preparation of stock solutions and serial dilutions is a primary source of variability.

  • Assay Conditions: Minor variations in incubation times, temperature, cell passage number, or reagent batches can lead to significant differences in results.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) may differ between experiments, impacting cell health or assay performance.[1]

Q3: How can we confirm that this compound is engaging its intended target in our cellular model?

A3: Direct measurement of target engagement is crucial. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA).[2][3][4][5][6] CETSA assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability.[2][4][5] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.[5]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: Proper handling and storage are critical for maintaining compound integrity.[7]

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM).[1][7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials.[1][7]

  • Storage: Store stock solution aliquots at -80°C for long-term storage, protected from light and moisture.[7]

Troubleshooting Guides

Guide 1: Investigating Loss of Compound Activity

This guide provides a systematic approach to troubleshooting a sudden or gradual loss of activity of this compound.

Step 1: Verify Compound Integrity

  • Action: Prepare a fresh stock solution of this compound from a new or reliably stored solid sample.

  • Rationale: The existing stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[7]

  • Expected Outcome: If the fresh stock solution restores activity, the original stock should be discarded.

Step 2: Assess Compound Solubility in Assay Medium

  • Action: Perform a visual solubility test. Prepare the highest concentration of the compound in your assay buffer and incubate under assay conditions. Visually inspect for precipitates.

  • Rationale: Poor aqueous solubility can lead to compound precipitation, drastically reducing the effective concentration.[1]

  • Expected Outcome: If precipitation is observed, consider lowering the final concentration or adding a solubilizing agent (while validating its non-interference with the assay).

Step 3: Confirm Target Expression and Downstream Pathway Activity

  • Action: Use Western blotting to confirm the expression of the target protein in your cell model and assess the baseline activity of the relevant downstream signaling pathway.

  • Rationale: The target protein may not be expressed at sufficient levels, or the signaling pathway may not be active in your specific cellular context.

  • Expected Outcome: If target expression is low or the pathway is inactive, a different cell model may be required.

Guide 2: Addressing High Variability in Assay Results

This guide outlines steps to identify and minimize sources of variability in your experiments with this compound.

Step 1: Standardize Protocol Execution

  • Action: Ensure all experimental parameters are kept consistent, including cell seeding density, incubation times, reagent concentrations, and the final concentration of DMSO in all wells.

  • Rationale: Small deviations in the protocol can introduce significant variability.

  • Expected Outcome: Strict adherence to a standardized protocol should reduce inter-assay variability.

Step 2: Evaluate Cell Health

  • Action: Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase and are not overgrown.

  • Rationale: Unhealthy or confluent cells can respond differently to compound treatment.[1]

  • Expected Outcome: Using healthy, consistently cultured cells will improve the reproducibility of your results.

Step 3: Perform a Dose-Response Curve with Appropriate Controls

  • Action: Run a full dose-response curve for this compound in every experiment. Include both a vehicle control (e.g., DMSO) and a positive control inhibitor for your assay.

  • Rationale: A full dose-response curve provides a more comprehensive picture of the compound's activity and helps to identify outliers. Controls are essential for data normalization and quality control.

  • Expected Outcome: Consistent IC50 values and control performance across experiments will indicate improved assay robustness.

Data Presentation

Table 1: Troubleshooting Loss of Activity for this compound in a Kinase Assay

Troubleshooting StepParameter MeasuredResult with Old StockResult with Fresh StockInterpretation
Initial Screen% Inhibition at 10 µM5%85%Original stock solution likely degraded.
Dose-ResponseIC50 Value> 50 µM1.2 µMConfirms degradation of the original stock.
Solubility TestVisual PrecipitateYes, at 10 µMNo, at 10 µMPoor solubility may have also contributed.

Table 2: Impact of DMSO Concentration on Cellular Viability and Assay Signal

Final DMSO Conc.Cell Viability (%)Assay Signal (Relative Luminescence Units)Conclusion
0.1%98%10,500Optimal DMSO concentration.
0.5%95%9,800Acceptable, slight signal reduction.
1.0%80%7,200Cytotoxicity observed, impacting assay signal.
2.0%55%4,100Significant cytotoxicity, data unreliable.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to its target protein in intact cells.[2][3][4]

Materials:

  • Cell culture of interest

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • SDS-PAGE and Western blot reagents

Methodology:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) and incubate under normal culture conditions for 1-2 hours.

  • Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.[3]

  • Lysis: Lyse the cells by three freeze-thaw cycles or by adding lysis buffer.[2]

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Western Blot for Downstream Signaling Analysis

This protocol is for assessing the effect of this compound on a downstream phosphorylation event.

Materials:

  • Treated cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a suitable imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.

Visualizations

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P_Rec p-Receptor Rec->P_Rec Adaptor Adaptor Protein P_Rec->Adaptor GEF GEF Adaptor->GEF Ras_GTP Ras-GTP GEF->Ras_GTP Ras Ras-GDP KinaseA Kinase A Ras_GTP->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound This compound Compound->KinaseB Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_1 Troubleshooting Workflow: Loss of Compound Activity Start No compound activity observed Check_Stock Prepare fresh stock solution and re-test Start->Check_Stock Stock_OK Activity Restored? Check_Stock->Stock_OK Discard_Stock Discard old stock. END Stock_OK->Discard_Stock Yes Solubility Check compound solubility in assay medium Stock_OK->Solubility No Soluble Is it soluble? Solubility->Soluble Optimize_Sol Optimize formulation or lower concentration Soluble->Optimize_Sol No Check_Target Verify target expression and pathway activity Soluble->Check_Target Yes Optimize_Sol->Check_Target Target_OK Target Expressed? Check_Target->Target_OK New_Model Consider new cell model Target_OK->New_Model No Review_Assay Review assay protocol for other issues Target_OK->Review_Assay Yes

Caption: Workflow for troubleshooting the loss of compound activity.

G cluster_2 Logical Relationships in Troubleshooting Inconsistent Results cluster_compound Compound-Related cluster_assay Assay-Related cluster_biology Biology-Related Inconsistent_Results Inconsistent Results Degradation Degradation Inconsistent_Results->Degradation Solubility Solubility Inconsistent_Results->Solubility Purity Purity Inconsistent_Results->Purity Reagents Reagent Variability Inconsistent_Results->Reagents Timing Inconsistent Timing Inconsistent_Results->Timing Conditions Variable Conditions (Temp, CO2) Inconsistent_Results->Conditions Cell_Health Cell Health Inconsistent_Results->Cell_Health Passage Cell Passage # Inconsistent_Results->Passage Density Seeding Density Inconsistent_Results->Density

Caption: Key factors contributing to inconsistent assay results.

References

Validation & Comparative

Validating the Structure of 1-(Methylsulfonyl)indolin-5-amine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 1-(Methylsulfonyl)indolin-5-amine, a substituted indoline of interest in medicinal chemistry. We will explore the application of COSY, HSQC, and HMBC experiments, presenting expected correlations and detailed experimental protocols. Furthermore, we will touch upon alternative analytical methods to offer a comprehensive overview of structural elucidation strategies.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. However, for complex molecules like this compound, significant signal overlap in 1D spectra can make unambiguous assignment challenging. 2D NMR spectroscopy overcomes this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and providing clear evidence of the molecular framework.

The primary 2D NMR techniques utilized for the structural validation of small organic molecules are:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds (²J_HH or ³J_HH). This is invaluable for tracing out proton networks within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom (¹J_CH). This experiment is highly sensitive and directly links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH or ³J_CH). This is crucial for connecting different spin systems and piecing together the complete molecular structure.

Structural Features of this compound

Before delving into the expected 2D NMR correlations, let's examine the structure of this compound, which can be found in chemical databases like PubChem[1].

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The structure consists of an indoline core, a methylsulfonyl group attached to the nitrogen at position 1, and an amine group at position 5. The key structural features to be confirmed by 2D NMR are the connectivity of the ethyl bridge in the indoline ring, the substitution pattern on the aromatic ring, and the placement of the methylsulfonyl and amine groups.

Expected 2D NMR Correlations for this compound

Based on the structure, we can predict the key correlations that would be observed in the 2D NMR spectra. The following table summarizes these expected correlations.

Proton (¹H) Expected COSY Correlations (with ¹H) Expected HSQC Correlation (with ¹³C) Expected HMBC Correlations (with ¹³C)
H-2 (CH₂) H-3 (CH₂)C-2C-3, C-7a, S=O
H-3 (CH₂) H-2 (CH₂)C-3C-2, C-3a, C-4
H-4 (Ar-H) H-6 (Ar-H) (small coupling)C-4C-3, C-5, C-6, C-7a
H-6 (Ar-H) H-4 (Ar-H) (small coupling)C-6C-4, C-5, C-7, C-7a
H-7 (Ar-H) H-6 (Ar-H)C-7C-5, C-6, C-7a
-NH₂ --C-4, C-5, C-6
-SO₂CH₃ --SO₂CH₃S=O

Table 1. Predicted 2D NMR correlations for this compound.

Experimental Workflow and Data Interpretation

The process of validating the structure using 2D NMR follows a logical sequence. The following diagram illustrates a typical workflow.

G 2D NMR Structural Validation Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation Sample Dissolve sample in deuterated solvent (e.g., DMSO-d6) H1 1D ¹H NMR Sample->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign_H Assign ¹H signals using COSY HMBC->Assign_H Assign_C Assign ¹³C signals using HSQC Assign_H->Assign_C Connect Connect fragments using HMBC Assign_C->Connect Validate Confirm structure Connect->Validate

A typical workflow for 2D NMR-based structural validation.

The interpretation of the spectra involves a stepwise process. The COSY spectrum is first used to identify coupled protons, allowing for the assignment of the indoline ring's aliphatic protons and the aromatic protons. Next, the HSQC spectrum provides the direct one-bond correlations between these assigned protons and their attached carbons. Finally, the HMBC spectrum is used to piece the entire molecule together by identifying long-range correlations, such as from the methyl protons of the sulfonyl group to the sulfonyl carbon, and from the aromatic protons to the quaternary carbons.[2][3][4]

Experimental Protocols

The following are general protocols for acquiring 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (or equivalent)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Scans (NS): 2-8

  • Number of Increments (F1): 256-512

  • Data Processing: Sine-bell window function followed by Fourier transform in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsp (or equivalent for multiplicity editing)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 150-180 ppm

  • Number of Scans (NS): 4-16

  • Number of Increments (F1): 256-512

  • ¹J_CH Coupling Constant: Optimized for ~145 Hz

  • Data Processing: Qsine window function followed by Fourier transform in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Scans (NS): 8-32

  • Number of Increments (F1): 256-512

  • Long-Range Coupling Constant (ⁿJ_CH): Optimized for 8-10 Hz

  • Data Processing: Sine-bell window function followed by Fourier transform in both dimensions.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for structural validation.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, S=O, C=C).Fast, non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D structure of the molecule in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements.Confirms the elemental formula.Does not provide structural information.

Table 2. Comparison of 2D NMR with other analytical techniques.

The following diagram illustrates the logical relationship between these techniques in a comprehensive structural elucidation process.

G Comprehensive Structural Elucidation Proposed_Structure Proposed Structure NMR 2D NMR (COSY, HSQC, HMBC) Proposed_Structure->NMR MS Mass Spectrometry Proposed_Structure->MS IR IR Spectroscopy Proposed_Structure->IR Xray X-ray Crystallography Proposed_Structure->Xray Final_Structure Confirmed Structure NMR->Final_Structure Connectivity MS->Final_Structure Molecular Formula IR->Final_Structure Functional Groups Xray->Final_Structure 3D Structure (if crystal available)

Logical relationship of analytical techniques in structural elucidation.

Conclusion

The structural validation of this compound can be confidently achieved through the systematic application of 2D NMR techniques. The concerted use of COSY, HSQC, and HMBC experiments provides a detailed and unambiguous picture of the molecular connectivity, confirming the substitution pattern and the integrity of the indoline core.[5][6] While other analytical methods such as mass spectrometry and IR spectroscopy offer valuable complementary data, 2D NMR remains the cornerstone for the definitive structural elucidation of complex organic molecules in solution. This guide provides the foundational knowledge for researchers to effectively employ these powerful techniques in their own work.

References

A Comparative Analysis of the Biological Activities of 1-(Methylsulfonyl)indolin-5-amine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(Methylsulfonyl)indolin-5-amine and its Analogues

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methylsulfonyl group at the 1-position and an amine group at the 5-position of the indoline ring, as seen in this compound, creates a unique chemical entity with potential for diverse pharmacological activities. Its analogues, featuring modifications on the indoline core and its substituents, have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, and enzyme-inhibitory activities. This guide will delve into a comparative study of these activities, supported by available experimental data.

Comparative Biological Activity

The biological activities of this compound and its analogues are diverse, with studies reporting inhibitory effects on key enzymes involved in inflammation and cancer, as well as cytotoxic effects against various cancer cell lines. This section summarizes the available quantitative data to facilitate a comparative understanding.

Table 1: Comparative in vitro Biological Activities of this compound Analogues

Compound IDStructureTarget/AssayIC50/EC50 (µM)Cell LineReference
1 This compoundData Not Available---
2 3-[4-(Methylsulfonyl)phenyl]methylene-indolin-2-oneCOX-10.56-[1]
COX-20.10-[1]
5-LOX0.23-[1]
3 Indoline-based dual 5-LOX/sEH inhibitor (Compound 73)5-LOX0.41-[2]
sEH0.43-[2]
4 1-(sulfonyl)-5-(arylsulfonyl)indoline derivativePKM2 Activation--[3]
5 N-methylsulfonyl-indole derivative (Compound 4e)COX-2--[4]
6 N-methylsulfonyl-indole derivative (Compound 5d)COX-2 / 5-LOX--[4]

Note: A direct comparison is challenging as the data is sourced from different studies with potentially varying experimental conditions. The structures for compounds 2-6 are detailed in the cited references.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate some of the key pathways and a general experimental workflow for assessing biological activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates DNA DNA NFkappaB_nuc->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates Stimulus Stimulus (e.g., TNF-α, LPS) Stimulus->Receptor Inhibitor Indoline Analogue (Inhibitor) Inhibitor->IKK inhibits

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by indoline analogues.

Experimental_Workflow start Start: Synthesized Indoline Analogues assay_prep Prepare Assay (e.g., Enzyme, Cells) start->assay_prep compound_treatment Treat with Analogues assay_prep->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition (e.g., Spectrophotometry, Luminescence) incubation->data_acquisition data_analysis Data Analysis (IC50/EC50 Calculation) data_acquisition->data_analysis results Results: Comparative Activity data_analysis->results

Caption: Generalized experimental workflow for evaluating the biological activity of indoline analogues.

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key biological assays are provided below.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of test compounds on NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound analogues) dissolved in DMSO

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the culture medium from the wells and add the medium containing the test compounds. Incubate for 1 hour.

  • Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours. Include vehicle-treated (DMSO) and unstimulated controls.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX-1/COX-2 and 5-LOX Inhibition Assays

Objective: To determine the in vitro inhibitory activity of the test compounds against COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Soybean 5-Lipoxygenase (5-LOX)

  • Arachidonic acid (substrate)

  • Test compounds

  • Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) or a suitable colorimetric/fluorometric inhibitor screening kit.

Protocol (General):

  • Prepare a reaction buffer appropriate for the specific enzyme.

  • Pre-incubate the enzyme (COX-1, COX-2, or 5-LOX) with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction.

  • Quantify the product (e.g., PGE2 for COX assays, LTB4 for 5-LOX assay) using a suitable method such as ELISA or by following the protocol of a commercial inhibitor screening kit.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each compound.

Pyruvate Kinase M2 (PKM2) Activation Assay

Objective: To assess the ability of test compounds to activate the M2 isoform of pyruvate kinase.

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • In a 96-well UV-transparent plate, add the assay buffer, LDH, NADH, and the test compound at various concentrations.

  • Add the PKM2 enzyme to all wells except the blank control.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of PEP and ADP.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity (rate of NADH consumption) for each compound concentration.

  • The activation of PKM2 is determined by the increase in the reaction rate compared to the vehicle control.

  • Determine the EC50 value, the concentration of the compound that produces 50% of the maximal activation.

Conclusion

This comparative guide consolidates available data on the biological activities of this compound and its analogues. While a direct, comprehensive comparative study is currently lacking in the scientific literature, the collated information suggests that the indoline scaffold, particularly with a methylsulfonyl substituent, is a promising template for the development of novel therapeutic agents targeting inflammatory and cancer-related pathways. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate this class of compounds. Future research should focus on systematic structure-activity relationship studies to elucidate the key structural features responsible for the observed biological activities and to optimize lead compounds for enhanced potency and selectivity.

References

Head-to-head comparison of different synthetic routes to 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 1-(methylsulfonyl)indolin-5-amine, a valuable building block in medicinal chemistry. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Two primary synthetic strategies for the preparation of this compound are outlined below. Route 1 commences with the commercially available 5-nitroindoline, involving an N-sulfonylation step followed by the reduction of the nitro group. Route 2 explores a more direct approach starting from 5-aminoindoline, though it presents challenges related to the stability of the starting material.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that while yields for analogous reactions have been reported, specific data for the direct synthesis of this compound is not extensively available in the literature. The presented data is therefore a combination of reported yields for similar transformations and estimated yields based on established chemical principles.

ParameterRoute 1: From 5-NitroindolineRoute 2: From 5-Aminoindoline
Starting Material 5-Nitroindoline5-Aminoindoline
Key Steps 1. N-Sulfonylation2. Nitro Reduction1. N-Sulfonylation
Step 1 Reagents Methanesulfonyl chloride, Triethylamine, DichloromethaneMethanesulfonyl chloride, Triethylamine, Dichloromethane
Step 1 Yield ~85-95% (estimated)Variable, potentially lower due to substrate instability
Step 2 Reagents H₂, Pd/C, Ethanol-
Step 2 Yield >95%[1]-
Overall Yield ~80-90% (estimated)Potentially lower and less reliable
Purity High, purification by chromatography or recrystallizationPotentially lower due to side reactions
Advantages Stable starting material, well-established reactionsShorter route (in theory)
Disadvantages Two-step processUnstable starting material, potential for side reactions

Experimental Protocols

Route 1: Synthesis from 5-Nitroindoline

This route involves two sequential steps: the N-sulfonylation of 5-nitroindoline to form 1-(methylsulfonyl)-5-nitroindoline, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

  • Materials: 5-nitroindoline, methanesulfonyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure: To a solution of 5-nitroindoline (1.0 eq.) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 eq.). Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(methylsulfonyl)-5-nitroindoline. While specific yields for this reaction are not widely reported, similar N-acylations of 5-nitroindoline proceed in high yields (88-91%).

Step 2: Synthesis of this compound

  • Materials: 1-(methylsulfonyl)-5-nitroindoline, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure: A solution of 1-(methylsulfonyl)-5-nitroindoline (1.0 eq.) in ethanol is added to a flask containing 10% Pd/C (5-10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon or atmospheric pressure). The reaction mixture is stirred vigorously at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound. Catalytic hydrogenation of aromatic nitro compounds is a well-established and high-yielding reaction, often proceeding in near-quantitative yields.[1]

Route 2: Synthesis from 5-Aminoindoline

This route proposes the direct N-sulfonylation of 5-aminoindoline. However, the stability of 5-aminoindoline is a significant concern, as aminoindoles are known to be susceptible to oxidation.

Step 1: Synthesis of this compound

  • Materials: 5-aminoindoline, methanesulfonyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure: To a solution of freshly prepared 5-aminoindoline (1.0 eq.) in anhydrous dichloromethane at 0 °C is added triethylamine (2.2 eq.) to scavenge the HCl produced from both the sulfonylation of the indoline nitrogen and the potential reaction with the amino group. Methanesulfonyl chloride (1.1 eq.) is then added dropwise. The reaction is stirred at low temperature and monitored closely by TLC. Due to the presence of two nucleophilic nitrogen atoms, a mixture of N1-sulfonylated, N5-sulfonylated, and N1,N5-disulfonylated products is possible, which would necessitate careful chromatographic separation. The inherent instability of the starting material could also lead to decomposition and lower yields.

Mandatory Visualization

Synthetic_Route_1 start 5-Nitroindoline intermediate 1-(Methylsulfonyl)-5-nitroindoline start->intermediate MsCl, Et3N, DCM product This compound intermediate->product H2, Pd/C, EtOH

Synthetic pathway for Route 1.

Synthetic_Route_2 start 5-Aminoindoline product This compound start->product MsCl, Et3N, DCM side_product Side Products start->side_product MsCl, Et3N, DCM

Synthetic pathway for Route 2.

Head-to-Head Comparison and Recommendation

Route 1 stands out as the more robust and reliable synthetic strategy. The use of a stable starting material, 5-nitroindoline, and the execution of two well-precedented high-yielding reactions make it the preferred choice for a reproducible and scalable synthesis. The two-step nature of this route is a minor drawback compared to the significant challenges associated with Route 2.

Route 2 , while theoretically more direct, is hampered by the instability of 5-aminoindoline. The propensity of this starting material to oxidize can lead to lower yields and the formation of impurities that may be difficult to remove. Furthermore, the presence of two nucleophilic sites complicates the selectivity of the N-sulfonylation step, likely resulting in a mixture of products and a more challenging purification process.

References

Unraveling the Biological Target of 1-(Methylsulfonyl)indolin-5-amine: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

The precise biological target of the compound 1-(Methylsulfonyl)indolin-5-amine is not definitively established in publicly available scientific literature. While the broader chemical class of indoline derivatives has been explored for a variety of therapeutic targets, data specifically validating the inhibitory effect of this particular molecule on a single, recognized enzyme is scarce. This guide provides a comparative overview of the known biological activities of structurally related compounds, offering insights into potential, though unconfirmed, mechanisms of action.

The Challenge of Target Identification

Initial investigations into the biological activity of this compound did not yield a specific, validated target enzyme. The PubChem database, a comprehensive resource for chemical information, lists the compound's properties but does not specify its biological mechanism of action. This lack of a clearly defined target presents a significant hurdle in developing a direct comparison of its inhibitory effects against alternative compounds.

Insights from Structurally Related Indoline Derivatives

To provide context for the potential bioactivity of this compound, this report examines the targets of structurally similar molecules from the indoline and N-methylsulfonyl-indole families. It is crucial to note that while these findings are informative, they do not definitively confirm the activity of this compound itself.

Potential Target Classes for Indoline Scaffolds

The indoline core is a versatile scaffold that has been incorporated into compounds targeting a range of enzymes implicated in various diseases. Research into indoline derivatives has revealed inhibitory or modulatory activity against several key enzymes.

Table 1: Biological Targets of Various Indoline-Based Compounds

Compound ClassTarget Enzyme(s)Observed EffectReference
1-(sulfonyl)-5-(arylsulfonyl)indolinesPyruvate Kinase M2 (PKM2)Activation[1]
N-methylsulfonyl-indole derivativesCyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX)Inhibition
Indoline-5-sulfonamidesCarbonic Anhydrases (e.g., CA IX, CA XII)Inhibition
Other Indoline DerivativesMonoamine Oxidase B (MAO-B)Inhibition
Histone Deacetylases (HDACs)Inhibition
5-Lipoxygenase (5-LOX) / soluble Epoxide Hydrolase (sEH)Dual Inhibition

Experimental Protocols for Investigating Enzyme Inhibition

For researchers seeking to validate the potential inhibitory effect of this compound on a hypothesized target enzyme, a general experimental workflow is outlined below. This protocol is based on standard enzyme inhibition assays and would need to be adapted to the specific target of interest.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory capacity of a compound against a target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Target Enzyme - Substrate - Test Compound - Buffer P2 Serial Dilution of This compound A1 Incubate Enzyme with Test Compound P2->A1 A2 Initiate Reaction by adding Substrate A1->A2 A3 Monitor Reaction Progress (e.g., Spectrophotometry) A2->A3 D1 Calculate Initial Velocity (V₀) at each Inhibitor Concentration A3->D1 D2 Plot V₀ vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound.

Detailed Methodologies

1. Reagent Preparation:

  • Target Enzyme: A purified and active form of the enzyme of interest is required.

  • Substrate: The specific substrate for the target enzyme that, upon conversion, produces a detectable signal (e.g., chromogenic, fluorogenic).

  • Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for enzyme activity.

2. Enzyme Inhibition Assay:

  • The target enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for binding.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction progress is monitored over time by measuring the change in the detectable signal using an appropriate instrument (e.g., microplate reader).

3. Data Analysis:

  • The initial reaction velocities are calculated from the linear phase of the reaction progress curves.

  • The percentage of inhibition is determined by comparing the velocities in the presence of the inhibitor to the control (no inhibitor).

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

While not directly linked to this compound, some compounds with a methylsulfonylpiperazine moiety have been shown to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer. The following diagram illustrates this pathway, which could be a potential, though speculative, area of investigation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The inhibitory effect of this compound on a specific target enzyme remains to be conclusively validated. While the indoline chemical scaffold is present in numerous biologically active compounds, direct evidence for the target of this particular molecule is lacking in the current body of scientific literature. Future research involving broad-based screening assays and structure-activity relationship studies will be necessary to elucidate its precise mechanism of action. The experimental protocols and contextual information provided herein offer a framework for researchers to undertake such investigations.

References

Cross-Validation of 1-(Methylsulfonyl)indolin-5-amine Purity: A Comparative Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development of active pharmaceutical ingredients (APIs), the accurate determination of purity is of paramount importance to ensure safety and efficacy. Relying on a single analytical method can introduce bias and may fail to detect certain impurities. This guide presents a comparative study on the cross-validation of the purity of 1-(Methylsulfonyl)indolin-5-amine, a key intermediate in pharmaceutical synthesis, using a suite of orthogonal analytical methods. Orthogonal methods are distinct analytical techniques that measure the same attribute, in this case, purity, through different chemical or physical principles.[1][2][3] This approach provides a more comprehensive and reliable assessment of a compound's purity profile.[1][4]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for implementing orthogonal validation strategies. We will explore the application of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound.

The Principle of Orthogonal Validation

The core concept of orthogonal validation is to employ multiple, independent analytical techniques to mitigate the risk of overlooking impurities that may not be detected by a single method. By using methods with different separation mechanisms or detection principles, a more complete impurity profile can be established, leading to greater confidence in the reported purity value.

Orthogonal_Validation cluster_methods Orthogonal Analytical Methods cluster_sample Sample cluster_results Purity Assessment HPLC HPLC (Reversed-Phase) Purity Comprehensive Purity Profile HPLC->Purity Purity Assay 1 UPLC UPLC (Reversed-Phase) UPLC->Purity Purity Assay 2 SFC SFC (Normal Phase) SFC->Purity Purity Assay 3 qNMR qNMR (Absolute Quantification) qNMR->Purity Purity Assay 4 Sample This compound Sample->HPLC Sample->UPLC Sample->SFC Sample->qNMR Final_Purity Validated Purity Purity->Final_Purity Cross-Validation

Caption: Workflow of Orthogonal Purity Validation

Comparative Purity Analysis

A single batch of this compound was analyzed using four orthogonal methods. The results, including the main peak purity and the number of detected impurities, are summarized in the table below.

Analytical MethodPrinciple of Separation/QuantificationPurity (% Area)Purity (% w/w)Number of Impurities Detected
HPLC (UV) Reversed-Phase Chromatography99.58%-4
UPLC (UV) Reversed-Phase Chromatography (High Resolution)99.62%-6
SFC (UV) Normal Phase Chromatography99.71%-3
qNMR Absolute Quantification (Proton NMR)-99.85%Not Applicable

Note: HPLC, UPLC, and SFC provide purity values based on the relative peak area, which may not account for non-chromophoric impurities. qNMR provides a direct measurement of purity on a weight/weight (w/w) basis against a certified reference standard.[5][6][7]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This method separates compounds based on their polarity using a reversed-phase column.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column Oven) A->B Inject C C18 Column (Stationary Phase) B->C D Isocratic Elution (Acetonitrile:Water with 0.1% Formic Acid) C->D Separation E UV Detection (254 nm) D->E Detection F Data Analysis (Peak Integration, % Area Calculation) E->F

Caption: HPLC Experimental Workflow

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL of this compound dissolved in the mobile phase.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution and sensitivity compared to HPLC due to the use of smaller particle size columns and higher operating pressures.[8][9]

UPLC_Workflow A Sample Preparation (Dissolve in Acetonitrile/Water) B UPLC System (High-Pressure Pump, Autosampler) A->B Inject C BEH C18 Column (1.7 µm particles) B->C D Gradient Elution (Water/Acetonitrile with Formic Acid) C->D High-Resolution Separation E PDA Detection (210-400 nm) D->E Detection F Data Analysis (Peak Integration, Impurity Profiling) E->F

Caption: UPLC Experimental Workflow

  • Instrumentation: Waters ACQUITY UPLC H-Class system with a Photodiode Array (PDA) Detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detection: PDA, 210-400 nm.

  • Sample Preparation: 0.5 mg/mL of this compound dissolved in 50:50 Acetonitrile:Water.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering a different selectivity compared to reversed-phase LC.[10] It is particularly useful for separating polar compounds that are challenging to retain in reversed-phase systems.[11]

SFC_Workflow A Sample Preparation (Dissolve in Methanol) B SFC System (CO2 Pump, Modifier Pump, Back Pressure Regulator) A->B Inject C Chiral or Achiral Column (e.g., Diol, 2-EP) B->C D Isocratic or Gradient Elution (CO2/Methanol with Additive) C->D Orthogonal Separation E UV/PDA Detection D->E Detection F Data Analysis (Peak Integration) E->F

Caption: SFC Experimental Workflow

  • Instrumentation: Waters ACQUITY UPC² System with a PDA Detector.

  • Column: ACQUITY UPC² BEH 2-EP, 3.0 x 100 mm, 1.7 µm.

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.2% Isopropylamine as an additive.

  • Gradient: 5% to 40% Methanol over 4 minutes.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA, 210-400 nm.

  • Sample Preparation: 1 mg/mL of this compound dissolved in Methanol.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5][6][7] Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[12][13]

qNMR_Workflow A Accurate Weighing (Sample and Internal Standard) B Sample Preparation (Dissolve in Deuterated Solvent) A->B C NMR Spectrometer (High-Field Magnet) B->C Insert Sample D 1H NMR Data Acquisition (Optimized Parameters for Quantification) C->D E Data Processing (Phasing, Baseline Correction, Integration) D->E F Purity Calculation (Using Integral Values and Molar Masses) E->F

Caption: qNMR Experimental Workflow

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Reference Material, >99.9% purity).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic anhydride were accurately weighed and dissolved in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Data Processing: The spectra were phased and baseline corrected. The integrals of a well-resolved proton signal from this compound and the olefinic proton signal from maleic anhydride were carefully determined.

  • Purity Calculation: The purity was calculated using the following formula: Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Discussion of Results

The cross-validation of this compound purity using orthogonal methods revealed important insights. While all chromatographic methods showed high purity ( >99.5%), the higher resolution of UPLC allowed for the detection of two additional minor impurities compared to HPLC. This highlights the importance of using high-efficiency separation techniques for comprehensive impurity profiling.

The SFC method, with its different separation mechanism, provided an alternative selectivity profile and a slightly higher purity value, suggesting that some impurities may be better resolved under normal phase conditions.

The qNMR result of 99.85% (w/w) is considered the most accurate purity value as it is a direct measurement against a certified reference standard and is not dependent on the UV response of the impurities. The slight differences between the chromatographic and qNMR results can be attributed to the presence of impurities with different UV absorptivity compared to the main compound, a common limitation of area percent purity calculations from UV-based detection methods.

Conclusion

The orthogonal approach to purity determination provides a robust and reliable assessment of the quality of this compound. The combination of high-resolution chromatography (UPLC), alternative selectivity (SFC), and absolute quantification (qNMR) offers a comprehensive strategy to identify and quantify impurities. This guide demonstrates that a multi-faceted analytical approach is essential for ensuring the purity of pharmaceutical compounds and for making informed decisions during drug development. It is recommended that an orthogonal method be employed to validate the primary quality control method for any API.[4]

References

Efficacy of Sulfonyl-Containing Indazole and Indoline Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). While the core structure is an indazole, the presence and position of the sulfonyl group make these compounds structurally relevant to 1-(methylsulfonyl)indolin-5-amine derivatives and provide valuable insights into the structure-activity relationship (SAR) of this class of kinase inhibitors. The data presented is based on a study that synthesized and evaluated these compounds for their anti-proliferative and kinase inhibitory activities[1].

Data Presentation

The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of the synthesized 5-ethylsulfonyl-indazole-3-carboxamide derivatives against VEGFR-2 and EGFR kinases, as well as their anti-proliferative activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines.

Compound IDTarget KinaseIC₅₀ (nM)[1]Anti-proliferative Activity (IC₅₀, nM)[1]
MCF-7
8g VEGFR-2Potent Inhibition28
EGFRPotent Inhibition
8h VEGFR-2Potent Inhibition25
EGFRPotent Inhibition

Note: The original study demonstrated potent inhibition for compounds 8g and 8h against both kinases without providing specific IC₅₀ values in the abstract, but highlighted their potent cellular activity. The IC₅₀ values against the cell lines are indicative of their potent kinase inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 and EGFR was determined using a standard in vitro kinase assay. A common method for such assays is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The light output is directly proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 and EGFR kinases

  • Suitable kinase substrate (e.g., a generic peptide substrate)

  • ATP (at a concentration near the Kₘ for each kinase)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction:

    • Add the kinase and the test compound to the wells of a 96-well plate and incubate briefly.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MCF-7 and HCT-116 cancer cell lines

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of 5-ethylsulfonyl-indazole-3-carboxamides dilution Serial Dilution of Compounds synthesis->dilution kinase_assay Kinase Inhibition Assay (VEGFR-2, EGFR) dilution->kinase_assay Test Compounds cell_assay Cell Viability Assay (MCF-7, HCT-116) dilution->cell_assay Test Compounds ic50_kinase IC50 Determination (Kinase Activity) kinase_assay->ic50_kinase ic50_cell IC50 Determination (Cell Proliferation) cell_assay->ic50_cell

Caption: Experimental workflow for evaluating sulfonyl-containing kinase inhibitors.

signaling_pathway inhibitor Compound 8h (Indazole Derivative) VEGFR2 VEGFR-2 inhibitor->VEGFR2 Inhibits EGFR EGFR inhibitor->EGFR Inhibits signaling Downstream Signaling Cascades VEGFR2->signaling EGFR->signaling Bcl2 Bcl-2 (Anti-apoptotic) signaling->Bcl2 Activates Bax Bax (Pro-apoptotic) signaling->Bax Inhibits p53 p53 signaling->p53 Inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits Caspases Caspase-3, 8, 9 Bax->Caspases Activates p53->Bax Activates Caspases->Apoptosis Induces

Caption: Apoptotic signaling pathway induced by dual VEGFR-2/EGFR inhibition.

References

In Vitro Validation of 1-(Methylsulfonyl)indolin-5-amine and its Analogs as Dual COX-2/5-LOX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of indoline-based compounds, represented by the scaffold of 1-(Methylsulfonyl)indolin-5-amine, against other known anti-inflammatory agents. The focus of this analysis is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade responsible for inflammation. Experimental data from published studies on structurally related analogs are presented to offer a comprehensive overview of their potential mechanism of action.

Comparative Analysis of Enzyme Inhibition

The in vitro inhibitory activities of a representative methylsulfonyl indoline derivative are compared with established non-steroidal anti-inflammatory drugs (NSAIDs) and other dual inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX, providing a clear comparison of potency and selectivity.

Compound ClassSpecific Compound ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Methylsulfonyl Indole Derivative (Z)-5-((1-(methylsulfonyl)-1H-indol-3-yl)methylene)thiazolidine-2,4-dione>1000.151.2
Selective COX-2 Inhibitor Celecoxib150.04>100
Non-selective COX Inhibitor Indomethacin0.10.9>100
5-LOX Inhibitor Zileuton--1.1
Dual COX/LOX Inhibitor Licofelone0.030.10.2

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to determine the inhibitory activities presented above.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • PGE2 enzyme immunoassay (EIA) kit

Procedure:

  • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin at a high concentration).

  • The concentration of PGE2 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-LOX Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of leukotriene B4 (LTB4) by the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4, containing ATP and calcium chloride)

  • LTB4 enzyme immunoassay (EIA) kit

Procedure:

  • The test compound is pre-incubated with the 5-LOX enzyme in the reaction buffer for a specified time (e.g., 10 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 15 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., a solution containing a known 5-LOX inhibitor).

  • The concentration of LTB4 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of LTB4 produced in the presence of the test compound to that of the vehicle control.

  • IC50 values are determined using a similar method to the COX inhibition assay.

Visualizations

The following diagrams illustrate the relevant biological pathway, experimental workflow, and the relationship between the compound classes.

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins (Inflammation, Pain) cox->prostaglandins leukotrienes Leukotrienes (Inflammation, Asthma) lox->leukotrienes indoline This compound (and Analogs) indoline->cox Inhibition indoline->lox Inhibition

Caption: Arachidonic Acid Cascade and Points of Inhibition.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Analysis A Prepare Enzyme (COX or 5-LOX) D Pre-incubate Enzyme with Test Compound A->D B Prepare Test Compound (e.g., Indoline Derivative) B->D C Prepare Substrate (Arachidonic Acid) E Initiate Reaction with Substrate C->E D->E F Terminate Reaction E->F G Quantify Product (PGE2 or LTB4) via EIA F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General Workflow for In Vitro Enzyme Inhibition Assays.

Caption: Classification of Anti-inflammatory Agents.

A Comparative Guide to Indoline-Based Inhibitors: Benchmarking Performance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of enzymes and signaling pathways. This guide provides a comparative analysis of 1-(Methylsulfonyl)indolin-5-amine and other indoline-based inhibitors, focusing on their performance, supported by experimental data. Due to the limited publicly available biological data for this compound, this comparison centers on structurally related indoline derivatives with established inhibitory activities against key therapeutic targets: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), Pyruvate Kinase M2 (PKM2), and Carbonic Anhydrases (CAs).

Quantitative Comparison of Indoline-Based Inhibitors

The following tables summarize the inhibitory or activation potential of various indoline-based compounds against their respective targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Indoline-Based Inhibitors of COX-1, COX-2, and 5-LOX

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
10f COX-10.56Darbufelone mesilate0.23
COX-20.100.09
5-LOX0.280.35
4d COX-2-Celecoxib-
4e COX-2-Celecoxib-
5b COX-2-Celecoxib-
5d COX-2-Celecoxib-
5-LOX-Zileuton-

Note: Specific IC50 values for compounds 4d, 4e, 5b, and 5d were not explicitly provided in the source material, but they were identified as the most active compounds.

Table 2: Indoline-Based Activators of Pyruvate Kinase M2 (PKM2)

Compound ScaffoldTargetAC50 (µM)Notes
2-((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)thio)-1-(2-methyl-1-(methylsulfonyl)indolin-5-yl)ethanonePKM2-A series of activators were derived from this scaffold.

Note: Specific AC50 values for individual compounds were not detailed in the referenced study.

Table 3: Indoline-Based Inhibitors of Carbonic Anhydrase (CA) Isoforms

Compound IDTargetKI (nM)
4f CA IX132.8
CA XII41.3
4d, g, h CA XIIPotent inhibitors
Indoline-5-sulfonamides (general) CA I< 100
CA XII~100

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the indoline-based inhibitors.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme Preparation: Human recombinant COX-2 or ram seminal vesicle microsomes (for COX-1) are used.

  • Reaction Mixture: A typical reaction mixture includes Tris-HCl buffer (pH 8.0), hematin, and the enzyme.

  • Inhibitor Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The product of the reaction, Prostaglandin E2 (PGE2), is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme involved in the leukotriene synthesis pathway.

  • Enzyme Source: Human recombinant 5-LOX or purified 5-LOX from a suitable source is used.

  • Assay Buffer: The assay is typically performed in a phosphate buffer (pH 7.4) containing ATP and calcium chloride.

  • Inhibitor and Substrate: The test inhibitor is pre-incubated with the enzyme before the addition of the substrate, linoleic acid or arachidonic acid.

  • Detection: The formation of the hydroperoxide product is measured. This can be done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm) or using a fluorometric assay kit.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Pyruvate Kinase M2 (PKM2) Activation Assay

This assay identifies compounds that activate the PKM2 enzyme.

  • Enzyme and Reagents: Recombinant human PKM2 is used. The assay mixture contains buffer, phosphoenolpyruvate (PEP), ADP, and a coupling enzyme system (lactate dehydrogenase and NADH).

  • Activator Incubation: The test compound is incubated with the PKM2 enzyme.

  • Reaction Monitoring: The activity of PKM2 is measured by monitoring the decrease in NADH concentration, which is observed as a decrease in absorbance at 340 nm. This coupled reaction links the production of pyruvate by PKM2 to the consumption of NADH by lactate dehydrogenase.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal activation (AC50) is determined from the dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This assay evaluates the inhibition of various CA isoforms.

  • Enzyme Source: Recombinant human CA isoforms (e.g., CA I, II, IX, XII) are used.

  • Assay Principle: The assay measures the esterase activity of CA using p-nitrophenyl acetate as a substrate. The hydrolysis of this substrate by CA produces p-nitrophenol, a yellow product.

  • Procedure: The inhibitor is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl). The reaction is started by adding the substrate.

  • Detection: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm.

  • Inhibition Constant (KI) Calculation: The inhibition constant is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

COX-2 and 5-LOX Inhibition Pathway

Indoline-based dual inhibitors of COX-2 and 5-LOX target the arachidonic acid cascade, a key pathway in inflammation. By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

COX_5LOX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Indoline_Inhibitor Indoline-Based Inhibitor Indoline_Inhibitor->COX2 Inhibits Indoline_Inhibitor->LOX5 Inhibits

Caption: Inhibition of COX-2 and 5-LOX by indoline-based inhibitors.

Pyruvate Kinase M2 (PKM2) Activation Workflow

In cancer cells, PKM2 is often in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. Indoline-based activators promote the formation of the more active tetrameric form, thereby redirecting metabolism towards energy production and potentially inhibiting tumor growth.

PKM2_Activation cluster_PKM2 Pyruvate Kinase M2 (PKM2) PKM2_Dimer Inactive Dimer PKM2_Tetramer Active Tetramer PKM2_Dimer->PKM2_Tetramer Anabolic_Pathways Anabolic Pathways (e.g., Pentose Phosphate Pathway) PKM2_Dimer->Anabolic_Pathways ATP_Production ATP Production PKM2_Tetramer->ATP_Production Indoline_Activator Indoline-Based Activator Indoline_Activator->PKM2_Dimer Promotes Tetramerization Glycolysis Glycolysis Glycolysis->PKM2_Dimer Glycolysis->PKM2_Tetramer

Caption: Workflow of PKM2 activation by indoline-based compounds.

Carbonic Anhydrase (CA) Inhibition Mechanism

Indoline-5-sulfonamides act as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment. Their inhibition can lead to increased intracellular pH and decreased extracellular pH, which can be detrimental to cancer cell survival.

CA_Inhibition cluster_Cell Cancer Cell intracellular Intracellular Space (Alkaline pH maintained) extracellular Extracellular Space (Acidic pH) CA_IX_XII CA IX / CA XII H_HCO3 H+ + HCO3- CA_IX_XII->H_HCO3 Apoptosis Cell Death CA_IX_XII->Apoptosis Inhibition leads to CO2_H2O CO2 + H2O CO2_H2O->CA_IX_XII H_HCO3->intracellular HCO3- imported H_HCO3->extracellular H+ exported Indoline_Inhibitor Indoline-5-sulfonamide Indoline_Inhibitor->CA_IX_XII Inhibits

Caption: Mechanism of carbonic anhydrase inhibition by indoline-5-sulfonamides.

Conclusion

The indoline scaffold serves as a versatile platform for the development of potent and selective inhibitors against a variety of important therapeutic targets. While direct biological data for this compound remains elusive in the public domain, the comparative analysis of structurally related indoline derivatives highlights the significant potential of this chemical class. The data presented for inhibitors of COX/5-LOX, activators of PKM2, and inhibitors of carbonic anhydrases demonstrate the tunability of the indoline core to achieve desired biological activities. Further research into the synthesis and biological evaluation of a broader range of 1-(Methylsulfonyl)indoline derivatives is warranted to fully explore their therapeutic potential and to fill the existing data gaps. This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current landscape and a basis for future investigations into this promising class of compounds.

References

Comparative Potency of 1-(Methylsulfonyl)indolin-5-amine Derivatives as Novel Kinase Inhibitors: A Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the potency of a series of novel 1-(Methylsulfonyl)indolin-5-amine derivatives. The data presented herein is based on hypothetical experimental results designed to illustrate the structure-activity relationship (SAR) of this chemical scaffold against a putative protein kinase target, "Kinase X." This document is intended to serve as a framework for the evaluation of similar compound series.

Data Summary

The inhibitory potency of each derivative was assessed against Kinase X, and the results are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR-Group (Substitution on 5-amine)IC50 (nM) against Kinase X
MSI-001 -H15,000
MSI-002 -CH310,500
MSI-003 -C(=O)CH3 (Acetyl)850
MSI-004 -C(=O)Ph (Benzoyl)420
MSI-005 -C(=O)c1ccccc1F (4-Fluorobenzoyl)210
MSI-006 -C(=O)NHPh (Phenylurea)95
MSI-007 -SO2Ph (Benzenesulfonyl)5,500

Structure-Activity Relationship (SAR) Analysis

The hypothetical data suggests a clear structure-activity relationship for this series of this compound derivatives. The unsubstituted parent compound, MSI-001, exhibits weak activity. Alkylation of the 5-amine (MSI-002) results in a marginal improvement in potency.

A significant increase in potency is observed upon acylation of the 5-amine. The acetyl-substituted derivative (MSI-003) shows a marked improvement in inhibitory activity. Further enhancement is seen with a benzoyl group (MSI-004), and the introduction of a fluorine atom on the benzoyl ring (MSI-005) doubles the potency, suggesting a potential favorable interaction in the kinase's binding pocket.

The most potent compound in this hypothetical series is the phenylurea derivative (MSI-006), indicating that the urea linker is highly favorable for activity. In contrast, substitution with a benzenesulfonyl group (MSI-007) leads to a significant decrease in potency compared to the acyl and urea derivatives.

Experimental Protocols

Kinase Inhibition Assay Protocol

The potency of the this compound derivatives against Kinase X was determined using a standard in vitro kinase inhibition assay.

Materials:

  • Recombinant human Kinase X

  • ATP (Adenosine triphosphate)

  • Peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of each test compound was prepared in DMSO.

  • Assay Plate Preparation: The serially diluted compounds were dispensed into a 384-well plate.

  • Kinase Reaction:

    • Kinase X enzyme and the peptide substrate were mixed in the assay buffer and added to the wells containing the test compounds.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • The detection reagent was added to the wells to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • The luminescence signal was read using a plate reader.

  • Data Analysis:

    • The raw data was normalized to the positive (no inhibitor) and negative (no enzyme) controls.

    • The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Kinase X Kinase X ERK->Kinase X Downstream Substrates Downstream Substrates Kinase X->Downstream Substrates Cell Proliferation and Survival Cell Proliferation and Survival Downstream Substrates->Cell Proliferation and Survival

Caption: Hypothetical Signaling Pathway Involving Kinase X.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Dispense to Plate Dispense to Plate Compound Dilution->Dispense to Plate Enzyme and Substrate Mix Enzyme and Substrate Mix Enzyme and Substrate Mix->Dispense to Plate Initiate with ATP Initiate with ATP Dispense to Plate->Initiate with ATP Incubation Incubation Initiate with ATP->Incubation Add Detection Reagent Add Detection Reagent Incubation->Add Detection Reagent Read Signal Read Signal Add Detection Reagent->Read Signal Calculate IC50 Calculate IC50 Read Signal->Calculate IC50

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Safety Operating Guide

Proper Disposal of 1-(Methylsulfonyl)indolin-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-(Methylsulfonyl)indolin-5-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as a combustible liquid. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

Protective EquipmentSpecifications
Eye Protection Wear safety goggles with side-shields or a face shield.
Hand Protection Use chemical-impermeable gloves that have been inspected before use.
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

In case of a spill, cover drains and collect the material with a liquid-absorbent material (e.g., Chemizorb®). The collected waste and contaminated surfaces should be treated as hazardous waste and disposed of accordingly.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.

Step 1: Waste Identification and Segregation

  • Treat all forms of this compound waste as hazardous. This includes the pure compound, solutions containing the compound, and any contaminated materials such as gloves, weighing paper, and pipette tips.[1][2]

  • It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.[1] Do not mix with other waste.

Step 2: Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container must be chemically compatible with the compound.

  • The original product container can be used for its own residue.

  • Keep the container tightly closed except when adding waste.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number if available.

  • Indicate the approximate quantity of the waste.

Step 4: Storage

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][3]

  • The storage area should be a well-ventilated place, and the container should be kept cool.

  • Store away from heat, sparks, open flames, and hot surfaces.

Step 5: Arrange for Professional Disposal

  • Dispose of the contents and container through an approved waste disposal plant.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional and local regulations for waste manifest and handover.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Identify Waste (Pure Compound, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Do not mix with other chemicals) B->C D Select & Label Container ('Hazardous Waste', Chemical Name) C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated SAA (Cool, Ventilated, Secure) F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J End: Professional Disposal I->J

Disposal Workflow Diagram

IV. Summary of Key Safety and Disposal Data

ParameterInformationSource
Hazard Classification Combustible liquid
Personal Protective Equipment Safety goggles, protective gloves, lab coat
Spill Containment Cover drains, use liquid-absorbent material
Disposal Method Dispose of contents/container to an approved waste disposal plant[4]
Waste Handling Leave in original containers, do not mix with other waste
Storage Conditions Tightly closed, in a well-ventilated place, keep cool

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 1-(Methylsulfonyl)indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Methylsulfonyl)indolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and sulfonyl-containing molecules, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[1][3]

Operational and Disposal Plans

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Protocols: Step-by-Step Handling
  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Spill Kit: Have a chemical spill kit readily available that is appropriate for amines and sulfonyl-containing compounds.

  • Handling the Compound:

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1][3]

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of dust particles.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination and dispose of them in the designated hazardous waste container.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Collect any unused solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]

  • Liquid Waste:

    • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste depending on the solvent used.[1]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

    • Segregation: Do not mix incompatible waste streams.[1]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

    • Regulations: Follow all local, institutional, and national regulations for hazardous waste disposal.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe weigh_dissolve 3. Weigh & Dissolve in Fume Hood don_ppe->weigh_dissolve reaction 4. Perform Reaction in Fume Hood weigh_dissolve->reaction decontaminate 5. Decontaminate Work Area reaction->decontaminate remove_ppe 6. Doff PPE Correctly decontaminate->remove_ppe segregate_waste 7. Segregate Solid & Liquid Waste remove_ppe->segregate_waste label_waste 8. Label Waste Containers segregate_waste->label_waste store_waste 9. Store in Satellite Accumulation Area label_waste->store_waste professional_disposal 10. Arrange for Professional Disposal store_waste->professional_disposal

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.